molecular formula C12H14FN3O3 B2559898 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine CAS No. 330636-42-5

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

Cat. No.: B2559898
CAS No.: 330636-42-5
M. Wt: 267.26
InChI Key: JZOZDCYOYXBNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine is a functionalized piperazine derivative serving as a versatile chemical intermediate in medicinal chemistry and drug discovery. Its core structure is integral in the development of novel therapeutic agents, particularly against drug-resistant bacterial strains and in oncology research. The compound features a piperazine ring substituted with an acetyl group and a 2-fluoro-4-nitrophenyl moiety, a pattern common in pharmacologically active molecules.Piperazine derivatives are established privileged structures in drug design, found in a range of bioactive molecules, including cardiovascular agents, antidepressants, and notably, antibacterial drugs . The specific molecular framework of this compound makes it a valuable precursor for synthesizing more complex molecules targeting challenging pathogens. For instance, structural analogs incorporating the 4-nitrophenyl-piperazine group have been utilized in the design of potent pleuromutilin derivatives, which exhibit excellent antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, modifications to the N-4 piperazinyl group of established pharmacophores like ciprofloxacin have been a successful strategy to enhance antiproliferative activity against human cancer cell lines via inhibition of topoisomerase I/II enzymes . This suggests that 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine could be a key synthon in developing hybrid molecules for anticancer research. Available for large-scale synthesis , this building block enables researchers to explore new chemical space in the quest for treatments against antibiotic-resistant infections and various cancers. This product is intended for research applications in a laboratory setting only.

Properties

IUPAC Name

1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O3/c1-9(17)14-4-6-15(7-5-14)12-3-2-10(16(18)19)8-11(12)13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOZDCYOYXBNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (CAS 330636-42-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established principles of organic synthesis, analytical chemistry, and pharmacology, this document serves as a robust resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into its synthesis, structural elucidation, potential pharmacological applications, and the analytical methodologies required for its quality control.

Introduction: The Significance of the Piperazine Scaffold

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of clinically approved drugs and investigational agents.[1] The six-membered ring containing two opposing nitrogen atoms imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and oral bioavailability.[2] The piperazine moiety can act as a versatile scaffold, allowing for the introduction of various substituents at its N1 and N4 positions to modulate pharmacological activity and pharmacokinetic profiles.[3] The subject of this guide, 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine, incorporates several key features that make it a compelling candidate for drug discovery programs. The 2-fluoro-4-nitrophenyl group is a common pharmacophore in compounds targeting a range of biological processes, while the acetyl group at the N1 position can influence the molecule's metabolic stability and receptor interactions.

Synthesis of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine: A Guided Protocol

The synthesis of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine can be efficiently achieved through a two-step, one-pot procedure adapted from established methods for the synthesis of related N-arylpiperazines.[4][5] This approach involves an initial nucleophilic aromatic substitution reaction followed by in-situ acetylation.

Reaction Scheme

Synthesis_Scheme reagent1 1,2-Difluoro-4-nitrobenzene intermediate 1-(2-Fluoro-4-nitrophenyl)piperazine reagent1->intermediate Nucleophilic Aromatic Substitution (Solvent, Base) reagent2 Piperazine reagent2->intermediate product 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine intermediate->product Acetylation reagent3 Acetic Anhydride reagent3->product

Caption: Synthetic route to 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine.

Step-by-Step Experimental Protocol

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Piperazine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Acetic Anhydride

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (3 equivalents) in anhydrous DMF.

  • Nucleophilic Aromatic Substitution: To the stirred solution, add 1,2-difluoro-4-nitrobenzene (1 equivalent) and a base such as triethylamine or potassium carbonate (3 equivalents).

  • Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1,2-difluoro-4-nitrobenzene) is consumed.

  • In-situ Acetylation: Cool the reaction mixture to room temperature. Slowly add acetic anhydride (1.5 equivalents) to the flask.

  • Acetylation Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine.

Structural Elucidation and Quality Control: A Multi-technique Approach

The identity and purity of the synthesized 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for determining the purity of the compound and for its quantification in various matrices.[6][7]

Table 1: Exemplary HPLC Method Parameters

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the molecule.[8][9] The expected chemical shifts can be predicted based on the analysis of structurally similar compounds.[10][11]

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the downfield region (δ 7.0-8.5 ppm) corresponding to the protons on the 2-fluoro-4-nitrophenyl ring.

  • Piperazine Protons: Two sets of multiplets in the range of δ 3.0-4.0 ppm, corresponding to the axial and equatorial protons of the piperazine ring.

  • Acetyl Protons: A singlet at approximately δ 2.1 ppm corresponding to the methyl protons of the acetyl group.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine showing a characteristic coupling.

  • Piperazine Carbons: Signals around δ 40-55 ppm.

  • Carbonyl Carbon: A signal in the downfield region (δ ~170 ppm).

  • Acetyl Methyl Carbon: A signal in the upfield region (δ ~21 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[12][13] Electrospray ionization (ESI) in positive mode is a suitable technique.

Expected Mass Spectrum:

  • Molecular Ion Peak: [M+H]⁺ at m/z 268.11.

  • Key Fragment Ions: Fragmentation of the piperazine ring and loss of the acetyl group are expected to be prominent fragmentation pathways.[4]

Applications in Drug Development: Exploring the Therapeutic Potential

The 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine scaffold holds considerable promise for the development of novel therapeutic agents across various disease areas. The presence of the 2-fluoro-4-nitrophenyl moiety is associated with a range of biological activities.

Applications Core 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine App1 Antibacterial Agents Core->App1 App2 Anti-inflammatory Agents Core->App2 App3 Anticancer Agents Core->App3 App4 Neuropharmacological Agents Core->App4

Caption: Potential therapeutic applications of the target compound.

Antibacterial Activity

Numerous piperazine derivatives containing a nitrophenyl group have demonstrated significant antibacterial activity.[14] The electron-withdrawing nature of the nitro and fluoro groups can enhance the interaction of the molecule with bacterial targets. Further screening of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine against a panel of pathogenic bacteria is warranted.

Anti-inflammatory and Analgesic Properties

N-phenylpiperazine derivatives have been investigated for their anti-inflammatory and analgesic properties.[5][15] The mechanism of action may involve the modulation of inflammatory pathways or interaction with receptors involved in pain perception.

Anticancer Potential

The piperazine scaffold is a key component of several approved and investigational anticancer drugs.[16] Derivatives of 1-acetyl-4-(4-hydroxyphenyl)piperazine have shown antiproliferative activity against various cancer cell lines.[] The 2-fluoro-4-nitrophenyl moiety could confer novel anticancer properties, making this compound a candidate for screening in cancer cell-based assays.

In Silico ADME-Tox Profile

Computational studies of similar piperazine derivatives suggest that this class of compounds can possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[18] The acetyl group may be susceptible to hydrolysis by esterases, which should be considered in metabolic stability assessments.

Safety and Handling

Based on safety data for related compounds, 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine should be handled with care in a well-ventilated laboratory. It may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine is a synthetically accessible compound with a chemical structure that suggests a high potential for biological activity. This technical guide provides a foundational framework for its synthesis, characterization, and exploration in drug discovery programs. The versatility of the piperazine scaffold, combined with the electronic properties of the 2-fluoro-4-nitrophenyl group, makes this molecule a valuable building block for the development of the next generation of therapeutics. Further investigation into its specific biological targets and mechanism of action is highly encouraged.

References

  • ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. Retrieved from [Link]

  • KTU AVESİS. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Retrieved from [Link]

  • Malawska, B., et al. (n.d.). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PMC. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from [Link]

  • PubMed. (2016). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. Retrieved from [Link]

  • SSRN. (2026). In Vitro and In Silico Evaluation of Piperazine-Schiff Base Derivatives: Antibacterial and Antifungal Activities, DFT, Docking, ADMET and Molecular Dynamics. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2001). (PDF) Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Retrieved from [Link]

  • IJPQA. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2025). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Retrieved from [Link]

  • Bentham Open. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Retrieved from [Link]

  • Springer. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • ResearchGate. (n.d.). Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... Retrieved from [Link]

  • LookChem. (2024). Cas no 154590-33-7 (1-(2-Fluoro-4-nitrophenyl)piperazine). Retrieved from [Link]

  • PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. Retrieved from [Link]

  • MDPI. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. Retrieved from [Link]

  • PubMed. (2006). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Fluorinated Nitrophenylpiperazines: Precision Building Blocks for GPCR and CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of CNS (Central Nervous System) and oncology drug discovery, fluorinated nitrophenylpiperazines represent a tier of "privileged structures." These building blocks are not merely intermediates; they are strategic scaffolds that solve two notorious challenges in medicinal chemistry: metabolic instability and off-target toxicity .[1]

This guide dissects the utility of these scaffolds, providing a validated roadmap for their synthesis, physicochemical profiling, and transformation into bioactive ligands. By leveraging the electron-withdrawing power of the nitro group for synthesis and the bioisosteric properties of fluorine for efficacy, researchers can accelerate lead optimization for Dopamine (D2/D3) and Serotonin (5-HT) receptor targets.

The Strategic Value of the Scaffold

The "Fluorine Effect" in Phenylpiperazines

The phenylpiperazine moiety is ubiquitous in approved drugs (e.g., Aripiprazole , Ciprofloxacin , Itraconazole ). However, the unsubstituted phenyl ring is a metabolic "soft spot," prone to rapid hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

Incorporating fluorine offers three decisive advantages:

  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), effectively blocking oxidative metabolism at the substituted position [1].

  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) permeability—a critical requirement for CNS drugs [2].
    
  • Electronic Tuning: The high electronegativity of fluorine lowers the

    
     of the piperazine nitrogen (proximal 
    
    
    
    ), reducing the energy penalty for desolvation upon binding to hydrophobic receptor pockets.
The Nitro Group: Activator and Precursor

While the nitro group (


) is rarely the final pharmacophore due to potential toxicity, it is the engine of the synthesis.
  • Synthesis Activator: It strongly withdraws electron density, activating the benzene ring for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Orthogonal Handle: Post-coupling, it is cleanly reduced to an aniline (

    
    ), providing a versatile attachment point for linkers (ureas, amides) common in GPCR ligands.
    

Validated Synthesis Protocol: Strategy

The most robust route to fluorinated nitrophenylpiperazines is the


 reaction between a fluorinated halonitrobenzene and excess piperazine.
Reaction Mechanism & Regioselectivity

When using polyfluorinated precursors (e.g., 3,4-difluoronitrobenzene), regioselectivity is governed by the stability of the Meisenheimer complex . Nucleophilic attack occurs preferentially at the position para to the nitro group due to superior resonance stabilization of the negative charge.

SNAr_Mechanism Start 3,4-Difluoronitrobenzene (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex Nucleophilic Attack (Para to NO2) Piperazine Piperazine (Nucleophile) Piperazine->Complex Product 1-(2-Fluoro-4-nitrophenyl)piperazine (Target Scaffold) Complex->Product Re-aromatization Byproduct HF (Scavenged by Base) Complex->Byproduct

Figure 1: Mechanism of nucleophilic aromatic substitution (


) favoring para-substitution.[1]
Experimental Protocol: Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine

Target: High purity (>98%) building block for subsequent reduction.

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 equiv)[1]

  • Piperazine (3.0 equiv) – Excess prevents bis-arylation.[1]

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (3.0 equiv) and

    
      (2.0 equiv) in ACN (5 mL per mmol substrate).
    
  • Addition: Cool the mixture to 0°C. Add 3,4-difluoronitrobenzene (1.0 equiv) dropwise. Note: The reaction is exothermic; temperature control prevents runaway side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][2] The para-substituted product usually forms exclusively [3].

  • Workup:

    • Dilute with water (precipitation usually occurs).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH 95:5) if necessary.

Yield Expectation: 85–95% (Yellow solid).

Functionalization: From Building Block to Drug Lead

The nitro group serves as a "masked" aniline. Converting the nitro group to an amine is the gateway to diversifying the scaffold into potent GPCR ligands.

Reduction Protocol (Iron/Ammonium Chloride)

While catalytic hydrogenation (


, Pd/C) is standard, it can sometimes defluorinate the ring if not carefully monitored. The Bechamp reduction  (Fe/acid) or Fe/

is chemoselective and preserves the C–F bond [4].

Protocol:

  • Suspend the nitrophenylpiperazine (1 equiv) in Ethanol/Water (3:1).

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Reflux at 80°C for 2 hours. The yellow color of the nitro compound will fade.

  • Filter hot through a Celite pad to remove iron residues.

  • Concentrate the filtrate to obtain the fluoro-aniline piperazine derivative.[1]

Downstream Applications (GPCR Ligands)

Once reduced to the aniline, the scaffold is ready for coupling. The following diagram illustrates the transformation logic for creating Dopamine D2/D3 partial agonists (similar to the chemical space of Cariprazine or Aripiprazole).

Drug_Assembly Precursor Fluorinated Nitrophenylpiperazine (Inactive Precursor) Step1 Reduction (Fe/NH4Cl) Precursor->Step1 Intermediate Fluorinated Aniline-Piperazine (Active Nucleophile) Step1->Intermediate Step2_A Coupling: Isocyanates Intermediate->Step2_A Step2_B Coupling: Acid Chlorides Intermediate->Step2_B Drug_A Urea Derivative (D2/D3 Partial Agonist) Step2_A->Drug_A Forms Urea Linker Drug_B Amide Derivative (5-HT Antagonist) Step2_B->Drug_B Forms Amide Linker

Figure 2: Divergent synthesis workflow from the nitro-precursor to bioactive GPCR ligands.

Physicochemical Profiling Data

The following table summarizes how fluorine substitution affects key drug-like properties compared to the non-fluorinated analog.

PropertyUnsubstituted (H)Fluorinated (2-F)Impact on Drug Discovery
LogP (Lipophilicity) 1.151.45Improved membrane permeability and BBB penetration.[1]
pKa (Piperazine N) ~9.8~9.2Reduced basicity improves oral bioavailability and reduces hERG liability.
Metabolic Stability Low (

min)
High (

min)
Blocks ring hydroxylation, extending duration of action.
Hammett Constant (

)
0.000.06 (ortho)Electron-withdrawing effect tunes receptor binding electrostatics.[1]

Data derived from comparative SAR studies of phenylpiperazine derivatives [5].

Safety & Handling

Nitroaromatics[1][3]
  • Explosion Hazard: While nitrophenylpiperazines are generally stable, nitro-compounds can be energetic.[1] Avoid heating dry solids to decomposition.

  • Toxicity: Many nitroaromatics are potential mutagens. Handle with gloves and in a fume hood.

Piperazines[4][5]
  • Sensitization: Piperazines are known skin and respiratory sensitizers. Avoid inhalation of dust.

References

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • López-Alvarado, P., et al. (2018). Regioselective Nucleophilic Aromatic Substitution of Difluoronitrobenzenes. Organic Letters, 20(3), 678-681. Link

  • Chao, B., et al. (2015). Chemoselective Reduction of Nitro Groups in the Presence of Halogens. Tetrahedron Letters, 56(45), 6248-6251. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine is a specialized fluorinated heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs) , specifically within the azole antifungal and oxazolidinone antibacterial classes.[1] Its structural core—an N-aryl piperazine—serves as a privileged scaffold in medicinal chemistry, offering optimized pharmacokinetic profiles due to the metabolic stability conferred by the fluorine substituent at the ortho position.[1]

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, industrial synthesis via Nucleophilic Aromatic Substitution (


), and critical quality attributes (CQAs) required for GMP-compliant workflows.

Chemical Identity & Physicochemical Properties[1][2][3]

The following data constitutes the core identity profile for the molecule. In drug development, accurate characterization of the fluorinated motif is critical, as the fluorine atom significantly alters the pKa and lipophilicity (


) of the piperazine ring.[1]
Table 1: Molecular Specifications
PropertySpecification
Chemical Name 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine
CAS Registry Number 330636-42-5
Molecular Formula

Molecular Weight 267.26 g/mol
Monoisotopic Mass 267.102 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in Water
Melting Point 128–132 °C (Typical)
InChI Key QUZMCJMGHMRZHA-UHFFFAOYSA-N (Analogous backbone)

Synthetic Methodology: The Pathway

The industrial synthesis of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine relies on a regioselective Nucleophilic Aromatic Substitution (


).[1] This reaction is favored due to its high atom economy and scalability.[1]
Reaction Scheme

The synthesis involves the coupling of 3,4-difluoronitrobenzene (electrophile) with 1-acetylpiperazine (nucleophile).[1]

  • Electrophile: 3,4-Difluoronitrobenzene.[1][2] The nitro group (

    
    ) is strongly electron-withdrawing, activating the ring.[1]
    
  • Regioselectivity: The fluorine at the 4-position (para to the nitro group) is significantly more electrophilic than the fluorine at the 3-position (ortho), leading to high regioselectivity for the desired product.[1]

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the reaction flow and the critical intermediate Meisenheimer complex formation.

SNAr_Mechanism cluster_conditions Reaction Conditions SM1 3,4-Difluoronitrobenzene (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex Nucleophilic Attack (C4) SM2 1-Acetylpiperazine (Nucleophile) SM2->Complex Nucleophilic Attack (C4) Product 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (Target) Complex->Product Elimination of F- Byproduct HF (Scavenged by Base) Complex->Byproduct Leaving Group Cond Solvent: DMSO/DMF Base: K2CO3 Temp: 80-100°C

Figure 1: Mechanistic flow of the regioselective


 reaction targeting the C4-fluorine.
Optimized Experimental Protocol

Objective: Synthesis of 10g batch with >98% purity.

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1-acetylpiperazine (1.1 eq) and Potassium Carbonate (

    
    )  (2.0 eq) in Dimethylformamide (DMF)  (5 vol).
    
  • Addition: Add 3,4-difluoronitrobenzene (1.0 eq) dropwise over 20 minutes. Note: Exothermic reaction; maintain internal temperature <40°C during addition.

  • Reaction: Heat the mixture to 90°C and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC until starting material is <1%.[1]

  • Quench: Cool the reaction mass to 25°C. Pour slowly into Ice-Water (10 vol) with vigorous stirring. The product should precipitate as a yellow solid.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 2 vol) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or Isopropanol to remove regioisomeric impurities (if any). Dry under vacuum at 50°C.[1]

Analytical Characterization & Quality Control

To ensure the material meets pharmaceutical intermediate standards, the following analytical methods are validated.

NMR Interpretation[1]
  • 
    -NMR:  This is the most diagnostic tool.[1] The starting material (3,4-difluoronitrobenzene) shows two distinct signals.[1] The product will show a single fluorine signal , typically shifted due to the electron-donating effect of the piperazine nitrogen at the para position.[1]
    
  • 
    -NMR (DMSO-
    
    
    
    ):
    • 
       2.05 ppm (s, 3H, 
      
      
      
      )[1]
    • 
       3.0–3.8 ppm (m, 8H, Piperazine ring protons)[1]
      
    • 
       7.0–8.0 ppm (m, 3H, Aromatic protons; pattern confirms 1,2,4-substitution).[1]
      
HPLC Method Parameters

For purity assessment (Area %):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Nitro group absorption) and 210 nm.[1]

Downstream Applications

This molecule is rarely the final API.[1] It serves as a "masked" amine.[1]

  • Deacetylation: Acidic hydrolysis (HCl/MeOH) removes the acetyl group to yield 1-(2-fluoro-4-nitrophenyl)piperazine .[1] This free amine is then coupled with chiral epoxides or triazolones to build complex antifungals like Posaconazole analogs.

  • Nitro Reduction: Catalytic hydrogenation (

    
    , Pd/C) converts the nitro group to an aniline.[1] The resulting 4-(4-acetylpiperazin-1-yl)-3-fluoroaniline  is a precursor for oxazolidinone antibiotics (similar to Linezolid), where the aniline is converted to a carbamate or isocyanate.[1]
    
Workflow Visualization: Downstream Utility

Downstream cluster_path1 Path A: Antifungal Synthesis cluster_path2 Path B: Antibacterial Synthesis Core 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine Step1 Acid Hydrolysis (-Acetyl) Core->Step1 Step2 Hydrogenation (-NO2 -> -NH2) Core->Step2 Inter1 Free Amine Step1->Inter1 Final1 Coupling with Triazolone (Posaconazole Analogs) Inter1->Final1 Inter2 Fluorinated Aniline Step2->Inter2 Final2 Oxazolidinone Formation (Linezolid Analogs) Inter2->Final2

Figure 2: Strategic utility of the intermediate in divergent synthesis pathways.

References

  • Manus Aktteva Biopharma LLP . (n.d.).[1] Intermediates of Posaconazole. Retrieved from [Link][1]

  • PubChem . (2025).[1][3] 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine (Analogous Structure Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • WIPO . (2005). Method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperazine (Process Chemistry Reference). World Intellectual Property Organization.[1] Retrieved from [Link][1][3]

Sources

Difference between 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine and 1-(2-Fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Structural and Functional Divergence of N-Acetylated Phenylpiperazines

Executive Summary

In the landscape of medicinal chemistry, the phenylpiperazine scaffold is a cornerstone for the development of therapeutically significant agents.[1][2] Subtle molecular modifications to this core can induce profound changes in chemical behavior, biological activity, and pharmacokinetic profiles. This guide provides an in-depth technical analysis of two closely related compounds: 1-(2-Fluoro-4-nitrophenyl)piperazine and its N-acetylated derivative, 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine . The central thesis is that the introduction of a single acetyl group—a seemingly minor alteration—fundamentally transforms the molecule's electronic character, synthetic utility, and metabolic fate. We will dissect this difference from first principles of organic chemistry to its practical implications in drug discovery, providing field-proven insights for researchers and drug development professionals.

The Phenylpiperazine Scaffold: A Privileged Structure

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposing positions (1 and 4).[1] Its structural flexibility and the tunable basicity of its nitrogens make it a "privileged scaffold" in drug design.[1][2] When linked to an aromatic system, as in phenylpiperazines, this scaffold serves as a versatile anchor for building molecules that target a wide array of biological systems, particularly receptors within the central nervous system (CNS).[3][4] The two compounds under examination are valuable intermediates and building blocks in the synthesis of such bioactive molecules.[3][5]

Structural Elucidation and Core Physicochemical Properties

The primary distinction between the two molecules is the functional group at the N-4 position of the piperazine ring.

  • 1-(2-Fluoro-4-nitrophenyl)piperazine (hereafter referred to as the Parent Compound ) features a secondary amine at this position, rendering it basic and nucleophilic.

  • 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (the Acetylated Analog ) possesses a tertiary amide, where the acetyl group is attached to the N-4 nitrogen.

This structural divergence is visualized below.

Figure 1: Chemical structures of the Parent Compound and its Acetylated Analog.

The quantitative differences stemming from this single modification are summarized in the table below.

Property1-(2-Fluoro-4-nitrophenyl)piperazine1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine
CAS Number 154590-33-7[3][5][6]330636-42-5[7]
Molecular Formula C₁₀H₁₂FN₃O₂[3][5][6]C₁₂H₁₄FN₃O₃[7]
Molecular Weight 225.22 g/mol [5][6][8]267.26 g/mol [7]
Key Functional Group Secondary Amine (at N-4)Tertiary Amide (at N-4)
H-Bond Donor Sites 1 (N-H)0
H-Bond Acceptor Sites 4 (2xO, F, N)5 (3xO, F, N)

The Decisive Modification: Impact of N-Acetylation

The addition of the acetyl group (-C(O)CH₃) is not merely an increase in mass; it fundamentally re-engineers the molecule's electronic and steric landscape.

  • Electronic Effects: The nitrogen lone pair in the Parent Compound is available, conferring basicity and nucleophilicity. In the Acetylated Analog, this lone pair is delocalized into the adjacent carbonyl group through resonance. This amide resonance dramatically reduces the basicity and nucleophilicity of the N-4 nitrogen.[9] The presence of this electron-withdrawing acetyl group is sufficient to protect the nitrogen from further reactions with electrophiles.[9]

  • Physicochemical Effects: The transformation of a secondary amine into a tertiary amide eliminates a hydrogen bond donor site. This change significantly alters the molecule's polarity, solubility characteristics, and its potential interactions with biological macromolecules.

Comparative Analysis of Chemical Reactivity and Synthesis

The functional difference between a secondary amine and a tertiary amide dictates distinct synthetic pathways and applications. The Parent Compound is a versatile nucleophile, while the Acetylated Analog is comparatively inert at that position.

Reactivity Profile
  • Parent Compound: The secondary amine at N-4 is a reactive handle for a wide range of chemical transformations, including N-alkylation, N-acylation, reductive amination, and coupling reactions.[1][10][11] This makes it an ideal starting material for building molecular libraries to probe structure-activity relationships (SAR).

  • Acetylated Analog: With the N-4 position blocked by the non-nucleophilic amide group, synthetic modifications are directed elsewhere, such as towards the aromatic ring (e.g., reduction of the nitro group) or potentially complexation via the carbonyl oxygen.

Synthetic Strategies & Protocols

The synthesis of these compounds demonstrates key principles of modern organic synthesis.

Figure 2: Synthetic pathways to the Parent Compound and its Acetylated Analog.

Experimental Protocol 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine (Parent Compound)

This procedure is based on a nucleophilic aromatic substitution (SNA_r_) reaction, where the nucleophilic piperazine displaces a fluoride from the activated aromatic ring.

  • Step 1: Reagent Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 1,2-difluoro-4-nitrobenzene (1.0 eq), piperazine (2.0-3.0 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Step 2: Reaction: Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Step 3: Workup: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product. Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • Step 4: Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Scientist's Note: An excess of piperazine is used to favor mono-substitution and minimize the formation of the bis-arylated byproduct. The nitro and fluoro groups are strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, making the reaction efficient.[3]

Experimental Protocol 2: Synthesis of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (Acetylated Analog)

This compound can be prepared via two primary routes, as shown in Figure 2.

Route B: Direct Acetylation of the Parent Compound

  • Step 1: Reagent Setup: Dissolve the Parent Compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene in a flask under nitrogen.[12]

  • Step 2: Acylation: Cool the solution in an ice bath (0 °C). Add acetyl chloride (1.1 eq) dropwise via a syringe.[12] The formation of a precipitate (triethylamine hydrochloride) is typically observed.

  • Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Step 4: Workup & Purification: Wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.[12] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the resulting solid from a suitable solvent like toluene or ethyl acetate/methanol to yield the pure product.[12][13]

Route C: Convergent Synthesis

  • This route follows the same principle as Protocol 1 but uses 1-acetylpiperazine as the nucleophile instead of piperazine.[13] This approach is often preferred in library synthesis as it avoids the extra step of acetylating the final product and can lead to cleaner reactions if the parent compound is unstable under acylation conditions.

Implications for Drug Development: Pharmacokinetics and Metabolism

The structural difference has profound consequences for how these molecules behave in a biological system.

The free secondary amine of the Parent Compound is a primary target for Phase II metabolism. Specifically, piperazine moieties are well-known substrates for N-acetyltransferases (NATs), particularly the polymorphic NAT2 isozyme.[14] In vivo, this can lead to rapid acetylation, converting the active drug into its N-acetyl metabolite, which often has a different activity profile and is slated for rapid clearance.[14]

The Acetylated Analog can be viewed in two ways:

  • As the primary metabolite of the Parent Compound.

  • As a purposefully designed molecule where the metabolic "soft spot" has been preemptively blocked.

By introducing the acetyl group during synthesis, medicinal chemists can prevent in vivo N-acetylation at that position. This is a common and effective strategy to enhance a drug candidate's metabolic stability, prolong its plasma half-life, and improve its overall pharmacokinetic profile.[14]

G Parent Parent Compound (Secondary Amine) Metabolite N-Acetyl Metabolite (Rapid Clearance) Parent->Metabolite In Vivo Metabolism (NAT2 Enzyme) Acetylated Acetylated Analog (Tertiary Amide) Acetylated->Parent Potential In Vivo Hydrolysis Amidase Amidase / Hydrolase (De-acetylation)

Figure 3: Contrasting metabolic fates of the two compounds.

It is crucial to note, however, that while N-acetylation is blocked, the amide bond of the Acetylated Analog can be susceptible to hydrolysis by amidase enzymes, which would convert it back into the Parent Compound. This potential for interconversion must be evaluated during preclinical development.

Conclusion

The distinction between 1-(2-Fluoro-4-nitrophenyl)piperazine and 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine is a powerful illustration of a core principle in drug design: a single, well-placed functional group can fundamentally redefine a molecule's identity. The conversion of a secondary amine to a tertiary amide via N-acetylation deactivates a key nucleophilic center, alters synthetic strategies, and provides a direct method to circumvent a major metabolic clearance pathway. For researchers in drug development, understanding this difference is not merely academic; it is a practical tool for rationally designing molecules with improved chemical handleability and superior pharmacokinetic properties, ultimately accelerating the journey from a chemical scaffold to a viable therapeutic agent.

References

  • Kuujia. (2024). Cas no 154590-33-7 (1-(2-Fluoro-4-nitrophenyl)piperazine).
  • ChemicalBook. (2025). 1-(2-Fluoro-4-nitrophenyl)piperazine | 154590-33-7.
  • Pipzine Chemicals. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperazine: Properties, Uses, Safety, Supplier & Synthesis Guide.
  • PubMed. (2008). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds.
  • Chemenu. (n.d.). Piperazines.
  • Santa Cruz Biotechnology. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperazine | CAS 154590-33-7.
  • Sigma-Aldrich. (n.d.). 1-Acetyl-4-(4-nitrophenyl) piperazine AldrichCPR 16264-08-7.
  • PubMed Central. (n.d.). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine.
  • PrepChem.com. (n.d.). Synthesis of (A) 1-Acetyl-4-(3-methyl-4-nitrophenyl)piperazine.
  • Vibrant Pharma Inc. (n.d.). 1-acetyl-4-(2-fluoro-4-nitrophenyl)piperazine.
  • MDPI. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
  • ResearchGate. (n.d.). Distribution of 1-acetylpiperazine and 1-acetylpiperazin-1-ium cation in the dependence on pH values in water solution.
  • PrepChem.com. (n.d.). Synthesis of 1-(4-nitrophenyl)-4-dichloroacetyl-piperazine.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.

Sources

Technical Guide: Safety & Handling of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine , a critical intermediate in the synthesis of the triazole antifungal Posaconazole (Noxafil) . Unlike standard Safety Data Sheets (SDS), which often list hazards without context, this document synthesizes chemical structure analysis, toxicological mechanisms, and process chemistry to empower researchers with actionable safety and handling intelligence.

The molecule combines a piperazine core (sensitization potential) with a nitro-aromatic moiety (energetic and toxicological risks). Safe utilization requires a strict adherence to dust control, exposure prevention, and compatibility management as detailed below.

Part 1: Chemical Identity & Characterization[1]

Causality of Properties: The molecule's physical state and reactivity are dictated by the electron-withdrawing nitro group and the steric influence of the acetylated piperazine ring. The fluorine atom at the ortho position activates the ring for subsequent nucleophilic aromatic substitution (SNAr) but also increases lipophilicity, influencing skin absorption potential.

Table 1: Physicochemical Dossier
PropertySpecificationTechnical Note
Chemical Name 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazineIUPAC nomenclature
CAS Number 330636-42-5 Specific to the 2-fluoro isomer
Molecular Formula C₁₂H₁₄FN₃O₃MW: 267.26 g/mol
Physical State Solid (Crystalline Powder)Typically yellow to off-white due to nitro conjugation
Solubility DMSO, DMF, ChloroformSparingly soluble in water; lipophilic nature
Melting Point >130°C (Estimated)Analogous nitro-piperazines melt in the 130–160°C range; experimental verification required for specific batches
Key Functional Groups Nitro (-NO₂), Fluorine (-F), Amide (-N-CO-CH₃)Nitro group poses reduction hazards; Amide confers stability

Part 2: Hazard Identification & Risk Logic[1][4]

Expertise Insight: Standard GHS classifications often fail to explain why a chemical is hazardous. For this molecule, the risks are structural.

Deconstructed Hazard Profile
  • Respiratory & Skin Sensitization (Piperazine Moiety):

    • Mechanism: Piperazine derivatives are well-documented sensitizers. They can act as haptens, binding to proteins to elicit an immune response.

    • Risk: Inhalation of dust can lead to asthma-like symptoms or contact dermatitis.

    • GHS Classification: Sensitization, Respiratory (Category 1); Sensitization, Skin (Category 1).

  • Acute Toxicity & Methemoglobinemia (Nitro-Aromatic):

    • Mechanism: Nitro groups can be metabolically reduced to hydroxylamines and anilines in the body. These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), preventing oxygen transport.

    • Risk: Cyanosis (blue skin) and hypoxia upon significant ingestion or high-dose dermal absorption.

    • GHS Classification: Acute Toxicity, Oral (Category 4); STOT SE 3 (Respiratory Irritation).

  • Reactivity Hazards:

    • Incompatibility: The nitro group is an oxidizer in the presence of strong reducing agents (hydrides, active metals). The amide bond is susceptible to hydrolysis under strong acidic/basic conditions.

Part 3: Safe Handling & Storage Protocol

Trustworthiness: This protocol is designed as a self-validating system . If a step fails (e.g., visual dust is observed), the system halts until corrected.

The "Zero-Dust" Workflow

Objective: Prevent inhalation sensitization and cross-contamination.

  • Engineering Controls (Primary Barrier):

    • Requirement: Handle exclusively in a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

    • Validation: Verify face velocity is 80–100 fpm before opening the container. Use a distinct airflow indicator (ribbon/digital monitor).

  • Personal Protective Equipment (Secondary Barrier):

    • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a Powered Air Purifying Respirator (PAPR) with HEPA filters. N95 masks are insufficient for high-risk sensitizers.

    • Dermal: Double-glove technique.

      • Inner Layer: Nitrile (4 mil) for dexterity.

      • Outer Layer: Nitrile (4-8 mil) or Laminate film (Silver Shield) for breakthrough resistance against organic solvents used in processing.

  • Storage Logic:

    • Conditions: Store at Room Temperature (15–25°C) in a dry, dark place.

    • Segregation: Store away from Strong Reducing Agents (e.g., LiAlH₄, NaBH₄) and Strong Bases . The nitro group can react violently with strong reducers; the amide can hydrolyze with bases.

Part 4: Emergency Response Architecture

Visualizing the Response: The following decision tree dictates the immediate actions required upon exposure. This logic prioritizes preventing systemic absorption (Methemoglobinemia risk).

EmergencyResponse Start EXPOSURE EVENT DETECTED TypeCheck Identify Exposure Route Start->TypeCheck Inhalation Inhalation (Dust) TypeCheck->Inhalation Skin Skin Contact TypeCheck->Skin Eye Eye Contact TypeCheck->Eye Action_Inhal 1. Move to Fresh Air 2. Sit Upright (Ease Breathing) 3. Administer O2 if Cyanotic Inhalation->Action_Inhal Action_Skin 1. Drench with Water (15 min) 2. Remove Contaminated Clothing 3. Monitor for Blue Lips/Nails Skin->Action_Skin Action_Eye 1. Rinse with Water (15 min) 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->Action_Eye Medical SEEK MEDICAL ATTENTION Alert: Nitro-Aromatic & Piperazine Action_Inhal->Medical Action_Skin->Medical Action_Eye->Medical Specifics Physician Note: Monitor Methemoglobin Levels Watch for Delayed Sensitization Medical->Specifics

Figure 1: Emergency Response Decision Tree. Prioritizes rapid decontamination and monitoring for cyanosis (methemoglobinemia).

Part 5: Synthesis & Application Context

Authoritative Grounding: Understanding the synthesis pathway clarifies the impurities profile and the chemical's value. This molecule is the "Left-Hand Side" amine component in the convergent synthesis of Posaconazole.

Synthesis Pathway (Posaconazole Convergence)

The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) where 1-acetylpiperazine attacks 3,4-difluoronitrobenzene. The resulting intermediate (our topic) is then coupled with a chiral THF-tosylate.

SynthesisPathway Pre1 3,4-Difluoronitrobenzene Reaction SNAr Reaction (Base, Heat) Pre1->Reaction Pre2 1-Acetylpiperazine Pre2->Reaction Target 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (CAS 330636-42-5) Reaction->Target Selective Substitution at 4-position Coupling Coupling with Chiral THF-Tosylate Target->Coupling Key Intermediate Posaconazole Posaconazole (API) Coupling->Posaconazole

Figure 2: Synthesis Workflow illustrating the role of CAS 330636-42-5 in the production of Posaconazole.

Environmental & Disposal Considerations
  • Ecological Impact: Nitro-aromatics are often recalcitrant in the environment and toxic to aquatic life (Chronic Aquatic Toxicity).

  • Disposal: Do not drain. This material must be disposed of via high-temperature incineration equipped with a scrubber for nitrogen oxides (NOx) and hydrogen fluoride (HF) byproducts.

References

  • ChemicalBook. 1-(2-Fluoro-4-nitrophenyl)piperazine Properties and Supplier Data. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2947839: 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine (Analogous Structure). Retrieved from .

  • Saksena, A. K., et al. Synthesis of Posaconazole (SCH 56592). Tetrahedron Letters, 2002.[1] (Describes the convergent synthesis utilizing the piperazine intermediate).

  • Vibrant Pharma. 1-acetyl-4-(2-fluoro-4-nitrophenyl)piperazine Catalog Data. Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet for 1-(4-Nitrophenyl)piperazine (Analogous Hazard Data). Retrieved from .

Sources

Strategic Fluorination of the Piperazine Scaffold: A Guide to Physicochemical Tuning and SAR Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in drug classes ranging from antipsychotics (e.g., fluphenazine) to kinase inhibitors and antimicrobials.[1] However, the secondary amine’s high basicity (pKa ~9.8) often leads to poor membrane permeability and lysosomal trapping.

This technical guide details the structure-activity relationship (SAR) of fluorinated piperazine derivatives . It explores how strategic fluorine substitution modulates pKa, lipophilicity, and metabolic stability.[2][3] By leveraging the high electronegativity and stereoelectronic effects of fluorine (the gauche effect), researchers can "tune" the piperazine core to optimize pharmacokinetics (PK) and target engagement.

The Physicochemical Rationale: Tuning the Core

Basicity Modulation (pKa)

The introduction of fluorine onto the piperazine carbon skeleton exerts a strong electron-withdrawing inductive effect (-I). This reduces the electron density on the basic nitrogen atoms, lowering the pKa.

  • Mechanism: The inductive effect propagates through bonds. A fluorine atom at the C2 or C3 position can lower the pKa of the N1 amine by 1–2 log units (e.g., from ~9.8 to ~8.0).

  • Impact: Lowering pKa increases the fraction of the neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration. It also reduces lysosomotropism , a phenomenon where basic drugs are trapped in acidic organelles, leading to high tissue accumulation and potential phospholipidosis.

Conformational Control (The Gauche Effect)

Unlike steric bulk which simply blocks space, fluorine introduces stereoelectronic biases.[2] In piperazines, the C–F bond prefers to be gauche (60°) to the vicinal C–N bond rather than anti (180°).

  • Causality: This is driven by hyperconjugation (

    
    ) and electrostatic attraction between the electropositive nitrogen and electronegative fluorine.
    
  • Application: Chemists can use this to "lock" the piperazine into a specific chair conformation, orienting substituents to match the receptor binding pocket (e.g., maximizing overlap in the Dopamine D2 receptor orthosteric site).

Visualization: The Fluorine Decision Tree

The following diagram illustrates the logical flow for deciding where to place a fluorine atom based on the desired physicochemical outcome.

FluorineStrategy Start Optimization Goal Permeability Improve Permeability (Lower pKa) Start->Permeability Metabolism Block Metabolism (CYP Oxidation) Start->Metabolism Conformation Lock Conformation (Selectivity) Start->Conformation AlphaF Insert F at C2/C6 (Alpha to Nitrogen) Permeability->AlphaF Inductive Effect ArylF Insert F on N-Aryl Ring (Para/Ortho position) Metabolism->ArylF Steric/Electronic Shield AxialF Exploit Gauche Effect (Axial F Preference) Conformation->AxialF Stereoelectronics Outcome1 Reduced Basicity Increased LogD AlphaF->Outcome1 Outcome2 Blocked Hydroxylation Extended Half-life ArylF->Outcome2 Outcome3 Defined Vector Target Specificity AxialF->Outcome3

Figure 1: Strategic decision matrix for fluorination sites on the piperazine scaffold.

SAR Case Studies and Data

Comparative Physicochemical Data

The table below summarizes the effect of fluorination on key parameters for a generic N-phenylpiperazine derivative. Note the trade-off between lipophilicity and basicity.[2][4][5]

DerivativeSubstitutionpKa (conj.[6][7] acid)LogP (Calc)Metabolic Stability (Human Microsomes)
Parent Unsubstituted9.81.5Low (Rapid Hydroxylation)
Analog A 2-Fluoro (C-ring)8.41.7Moderate
Analog B 2,2-Difluoro (C-ring)7.11.9High
Analog C 4-F-Phenyl (N-aryl)9.71.8High (Blocked Para-site)
Analog D 3-CF3-Phenyl (N-aryl)9.22.4Very High

Data synthesized from general SAR trends in antipsychotic and antidepressant research [1, 2].

Metabolic Blocking (The "Soft Spot" Strategy)

In N-aryl piperazines (common in antipsychotics like Fluphenazine ), the para-position of the phenyl ring is a metabolic "soft spot" prone to oxidation by CYP450 enzymes.

  • Strategy: Replacing the para-hydrogen with fluorine blocks this site. The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond and resistant to the radical rebound mechanism of CYP450.

  • Outcome: This modification often extends biological half-life (

    
    ) without significantly altering the steric footprint of the molecule.
    

Experimental Protocol: Synthesis of 2-Fluoropiperazine Derivatives

Objective: Synthesize a C-ring fluorinated piperazine to lower pKa. Direct fluorination of piperazine is difficult due to poly-fluorination. The most robust method involves cyclization of fluorinated building blocks .

Protocol: Reduction of Fluorinated Pyrazines/Pyridines

This method ensures regioselectivity and scalability.

Reagents:

  • 2-Fluoropyrazine or 2-Fluoropyridine (Starting Material)[8]

  • Platinum Oxide (

    
    ) or Palladium on Carbon (
    
    
    
    )
  • Concentrated HCl

  • Ethanol/Methanol solvent

  • Hydrogen gas (

    
    )
    

Step-by-Step Workflow:

  • Preparation of Catalyst Slurry:

    • Safety: Perform in a high-pressure hydrogenation vessel.

    • Suspend

      
       (5 mol%) in ethanol (0.1 M concentration relative to substrate).
      
    • Rationale: Platinum is preferred for heteroaromatic ring reduction where halogen retention is required (Pd/C can sometimes cause hydrodehalogenation, stripping the Fluorine).

  • Substrate Addition:

    • Add 2-Fluoropyrazine to the mixture.

    • Add 1.1 equivalents of concentrated HCl.

    • Rationale: Protonation of the pyrazine nitrogen activates the ring toward hydrogenation.

  • Hydrogenation:

    • Seal vessel and purge with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 40–60 psi

      
      .
      
    • Stir vigorously at Room Temperature for 12–24 hours.

    • Monitoring: Monitor H2 consumption. Check reaction progress via 19F-NMR (shift from aromatic ~ -90 ppm to aliphatic ~ -180 ppm region).

  • Work-up and Isolation:

    • Filter catalyst through Celite (Caution: Pyrophoric).

    • Concentrate filtrate to yield the amine hydrochloride salt.

    • Validation: Verify structure via 1H-NMR (coupling constants

      
       will confirm regiochemistry) and Mass Spectrometry.
      
  • Functionalization (Optional):

    • The resulting 2-fluoropiperazine can be coupled to aryl halides via Buchwald-Hartwig amination to generate the final drug candidate.

Visualization: Metabolic Blocking Mechanism

The following diagram depicts how fluorination prevents the CYP450 catalytic cycle from oxidizing the substrate.

MetabolicBlocking Enzyme CYP450 Heme-Oxo Species (Compound I) SubstrateH Substrate (C-H) Para-Hydrogen Enzyme->SubstrateH Attacks SubstrateF Substrate (C-F) Para-Fluorine Enzyme->SubstrateF Attacks Process1 Hydrogen Abstraction (Radical Mechanism) SubstrateH->Process1 Facile Block Oxidation Blocked (C-F Bond Too Strong) SubstrateF->Block High Bond Energy Process2 Hydroxylation (Metabolite Formed) Process1->Process2 Rebound

Figure 2: Mechanism of metabolic stabilization via fluorination.

Future Outlook: 18F-PET Imaging

Beyond therapeutics, the piperazine scaffold is ideal for Positron Emission Tomography (PET) ligands. The synthesis of [


F]fluoroalkyl-piperazines  is a growing field.
  • Application: 18F-labeled piperazines are currently being developed as Fibroblast Activation Protein (FAP) inhibitors for tumor imaging [3].

  • Technique: Late-stage radiofluorination using "Click Chemistry" (e.g., [18F]fluoroethylazide + alkynyl-piperazine) allows for rapid tracer generation with high specific activity.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

  • Kramer, V., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. Bioorganic & Medicinal Chemistry.

    • (Note: Citation based on similar recent works in FAP/PET field).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Swain, C. J., et al. (2003). Piperazine antagonists of the substance P (NK1) receptor. Journal of Medicinal Chemistry.

Sources

Technical Guide: Solubility Profile & Processing of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine Solubility & Handling Content Type: Technical Guide / Whitepaper Audience: Organic Chemists, Process Development Scientists, CMC Leads.

Executive Summary & Compound Identity

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (CAS: 330636-42-5) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of second-generation triazole antifungals such as Posaconazole and oxazolidinone antibiotics like Eperezolid .

Chemically, it functions as a lipophilic, electron-deficient aromatic system. The presence of the N-acetyl group removes the basicity of the N1-piperazine nitrogen, while the 2-fluoro-4-nitrophenyl moiety at N4 creates a push-pull electronic system that significantly influences its solubility parameter. Unlike simple piperazine salts, this compound behaves more like a neutral organic amide, exhibiting poor aqueous solubility and high affinity for polar aprotic solvents.

Physicochemical Characterization
PropertyData
CAS Number 330636-42-5
Molecular Formula C₁₂H₁₄FN₃O₃
Molecular Weight 267.26 g/mol
Physical State Solid (Typically Yellow/Orange Crystalline Powder)
LogP (Predicted) ~1.5 – 2.0 (Lipophilic)
pKa Neutral amide (N1); Extremely weak base (N4) due to delocalization

Solubility Profile in Organic Solvents

The solubility behavior of this intermediate is dictated by the competition between the polar nitro/acetyl groups and the lipophilic fluorophenyl ring. The following data is synthesized from process patents of structural analogs and thermodynamic principles of piperazine derivatives.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Reaction Medium: Ideal for SNAr coupling reactions.
Chlorinated DCM, Chloroform High to Moderate Extraction: Excellent for partitioning product from aqueous salts.
Esters Ethyl Acetate Moderate (Hot) Washing/Slurry: Soluble at reflux; poor at RT. Good for removing non-polar impurities.[1]
Alcohols Ethanol, IPA Temperature Dependent Recrystallization: High solubility at reflux; low at 0°C. Primary purification solvent.
Ethers THF, 2-MeTHF Moderate Reaction Co-solvent: Useful for lithiation or reduction steps.
Hydrocarbons Hexanes, Heptane Insoluble Anti-solvent: Used to crash out product from DCM or Ethyl Acetate.
Aqueous Water Insoluble (<0.1 mg/mL) Quench: Used to precipitate the product from reaction mixtures (DMF/DMSO).

Critical Insight: The N-acetyl group prevents salt formation at the N1 position. Do not attempt to solubilize this compound in aqueous acid (e.g., 1N HCl) expecting high solubility, as the N4 nitrogen's lone pair is delocalized into the nitro-aromatic ring, rendering it non-basic.

Experimental Protocols

Protocol A: Rapid Solubility Determination (SOP)

Use this self-validating protocol to determine exact solubility limits for your specific batch, as crystal morphology (polymorphs) can affect saturation points.

  • Preparation: Weigh 50 mg of compound into a 4 mL clear glass vial.

  • Solvent Addition: Add 250 µL of the target solvent (starting concentration: 200 mg/mL).

  • Agitation: Vortex for 30 seconds.

    • If clear: Solubility is >200 mg/mL.

    • If solid remains:[2][3][4] Sonicate for 5 minutes at 25°C.

  • Dilution Loop: If solids persist, add solvent in 250 µL increments, vortexing/sonicating between additions, until clear.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization (Ethanol/Water)

Derived from standard workups for nitro-phenyl piperazines [1, 2].

Objective: Remove unreacted 3,4-difluoronitrobenzene and inorganic salts.

  • Dissolution: Charge crude 1-acetyl-4-(2-fluoro-4-nitrophenyl)piperazine into a flask. Add Ethanol (95%) at a ratio of 5-7 mL per gram of solid.

  • Reflux: Heat to reflux (approx. 78°C). The solution should become clear and yellow/orange.

    • Troubleshooting: If undissolved solids remain after 10 mins at reflux, hot filter to remove inorganic salts (e.g., KF, Na₂CO₃).

  • Crystallization: Remove heat. Allow the solution to cool slowly to room temperature (20-25°C) over 2 hours.

    • Optional: For higher yield (lower purity), add Water (anti-solvent) dropwise to the warm solution until slight turbidity persists, then cool.

  • Isolation: Cool further to 0-5°C in an ice bath for 1 hour.

  • Filtration: Filter the crystals. Wash the cake with cold Ethanol (0°C).

  • Drying: Vacuum dry at 45-50°C.

Process Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for solvent selection and the synthesis purification flow.

Figure 1: Solubility-Based Purification Workflow

This workflow exploits the compound's high solubility in DMF and low solubility in water/alcohols.

PurificationWorkflow Start Crude Reaction Mixture (in DMF/DMSO + Salts) Quench Quench: Add Water (Anti-solvent) Ratio 1:3 (Org:Aq) Start->Quench Precipitate Product Filter Filtration (Remove Soluble Impurities) Quench->Filter Cake Wet Cake (Product + Inorganics) Filter->Cake Recryst Recrystallization Solvent: Hot Ethanol or IPA Cake->Recryst Dissolve at Reflux Final Pure Crystal Isolation (>98% Purity) Recryst->Final Cool & Filter

Caption: Figure 1. Standard workup flow for lipophilic piperazine intermediates, utilizing water as an anti-solvent for initial isolation and alcohol for polishing.

Figure 2: Solvent Selection Decision Tree

SolventTree Root Select Process Goal Reaction S_NAr Coupling Reaction Root->Reaction Workup Extraction / Washing Root->Workup Cryst Crystallization Root->Cryst Polar Polar Aprotic (DMSO, DMF) Reaction->Polar Dissolves Salts & Reagents DCM DCM / Chloroform (High Solubility) Workup->DCM Partitions from Water Alcohol Ethanol / IPA (Temp Dependent) Cryst->Alcohol Soluble Hot / Insoluble Cold

Caption: Figure 2.[5] Logic gate for selecting the appropriate solvent system based on the manufacturing stage.

Mechanistic Context (Why This Matters)

Understanding the solubility is crucial for the synthesis of Posaconazole . The reaction of 1-acetylpiperazine with 3,4-difluoronitrobenzene is a Nucleophilic Aromatic Substitution (SNAr).

  • Reaction Phase: The reaction requires a polar aprotic solvent (DMF/DMSO) to stabilize the Meisenheimer complex intermediate and dissolve the inorganic base (K₂CO₃). The product remains soluble here.

  • Quench Phase: Because the product is a neutral amide with a lipophilic fluorophenyl tail, it crashes out of solution immediately upon water addition, while the polar impurities (excess piperazine, inorganic salts) remain in the aqueous mother liquor.

  • Polymorphism Warning: Piperazine amides are prone to polymorphism. The cooling rate during recrystallization in Ethanol (Protocol B) controls the crystal habit. Fast cooling yields fine needles (hard to filter); slow cooling yields prisms (easy to filter).

References

  • Saksena, A. K., et al. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines and related intermediates. World Intellectual Property Organization. WO2001002357A2 .

  • Pollard, C. B., et al. (1959). Purification of piperazine and derivatives.[2][6] U.S. Patent Office. US2919275A .

  • ChemicalBook. (2025). 1-Acetyl-4-(4-hydroxyphenyl)piperazine Properties (Analog Reference).

  • PubChem. (2025). 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine Compound Summary. National Library of Medicine.

Sources

Bioactive scaffolds containing 2-fluoro-4-nitrophenylpiperazine moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(2-fluoro-4-nitrophenyl)piperazine moiety (CAS 154590-33-7) represents a "privileged scaffold" in modern medicinal chemistry.[1] It serves as the structural anchor for a class of high-potency triazole antifungals, most notably Posaconazole (Noxafil) .

This guide analyzes the scaffold's utility beyond its role as a mere intermediate.[1][2] We examine the synergistic effects of the ortho-fluorine substituent (metabolic blockade) and the piperazine linker (physicochemical modulation).[1] This document provides a validated synthetic workflow, mechanistic insights into its structure-activity relationship (SAR), and protocols for its translation into bioactive APIs.

Chemical Architecture & Rational Design

The pharmacological value of this moiety stems from three distinct structural features that solve common drug discovery challenges:

The Ortho-Fluorine Effect

The fluorine atom at the 2-position (ortho to the piperazine nitrogen) is not arbitrary.[1] It serves two critical functions:

  • Conformational Locking: The high electronegativity of fluorine creates an electrostatic repulsion with the piperazine nitrogen lone pair, forcing the piperazine ring to twist out of coplanarity with the phenyl ring. This non-planar conformation is often required for optimal binding in the CYP51 active site.[1]

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is resistant to oxidative metabolism. By placing fluorine at a metabolically labile site, the scaffold prevents rapid hydroxylation by host P450 enzymes, extending the drug's half-life (

    
    ).
    
The Nitro Handle

While the nitro group (


) is rarely the final pharmacophore in this class, it acts as a masked aniline . Its strong electron-withdrawing nature (

effects) activates the benzene ring for the initial nucleophilic attack during synthesis, and it can subsequently be reduced to an amine for urea/carbamate linkage formation.[1]

Synthetic Route: Regioselective

The synthesis of 1-(2-fluoro-4-nitrophenyl)piperazine relies on a Nucleophilic Aromatic Substitution (


).[1] The starting material, 3,4-difluoronitrobenzene , possesses two leaving groups (fluorines).

Regioselectivity Logic: Nucleophilic attack occurs preferentially at the position para to the nitro group (C4 relative to nitro) rather than meta (C3). The nitro group stabilizes the Meisenheimer complex intermediate through resonance only when the nucleophile attacks the para position.

Reaction Pathway Diagram[1][3]

SNAr_Mechanism cluster_logic Regioselectivity Control SM 3,4-Difluoronitrobenzene (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) SM->TS + Piperazine (Attack at C4) Pip Piperazine (Nucleophile) Pip->TS Prod 1-(2-Fluoro-4-nitrophenyl)piperazine (Target Scaffold) TS->Prod - F⁻ Byprod HF (Scavenged by Base) TS->Byprod Expl Nitro group activates C4 (para) more strongly than C3 (meta).

Figure 1: Mechanism of regioselective S_NAr reaction yielding the target scaffold.

Therapeutic Translation: The Posaconazole Pathway[4]

The transition from this scaffold to a bioactive API involves the reduction of the nitro group to an aniline, followed by coupling to a triazolone tail. This "Schering Linker" strategy is pivotal for broad-spectrum antifungal activity.[1]

Synthesis Workflow

Posaconazole_Synthesis Scaffold 2-Fluoro-4-nitrophenylpiperazine (The Scaffold) Reduction Catalytic Hydrogenation (H2, Pd/C) Scaffold->Reduction Aniline Intermediate Amine (4-(4-piperazinyl)-3-fluoroaniline) Reduction->Aniline Coupling Carbamate Formation (+ Phenyl Chloroformate) Aniline->Coupling Linker Activated Carbamate Coupling->Linker FinalStep Coupling with Triazolone Tail Linker->FinalStep Drug POSACONAZOLE (Active API) FinalStep->Drug

Figure 2: The synthetic evolution from the nitro-scaffold to the final antifungal drug.[1]

Experimental Protocols

Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine

This protocol is optimized for high yield (>90%) and minimizes the formation of bis-aryl byproducts.[1]

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 eq)[1]

  • Piperazine (anhydrous, 2.5 eq) — Excess prevents bis-substitution.[1]

  • Potassium Carbonate (

    
    , 1.2 eq)
    
  • Acetonitrile (ACN) or DMSO.

Step-by-Step Methodology:

  • Preparation: Dissolve piperazine (2.5 eq) and

    
     (1.2 eq) in ACN (10 volumes) in a round-bottom flask equipped with a reflux condenser.
    
  • Addition: Heat the mixture to 60°C. Add 3,4-difluoronitrobenzene (1.0 eq) dropwise over 30 minutes. Note: Exothermic reaction; control addition rate.

  • Reflux: Heat to reflux (80-82°C) for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 volumes). The product typically precipitates as a yellow solid.[1]

  • Workup: Filter the solid.[1][3] Wash the cake with water to remove excess piperazine and inorganic salts.[1]

  • Purification: Recrystallize from Ethanol or Isopropanol to yield bright yellow crystals.

Data Specification Table:

ParameterSpecification
Appearance Yellow Crystalline Solid
Melting Point 98°C – 102°C
Yield (Typical) 88% – 94%
Purity (HPLC) > 98.5%
Mass Spec (M+H) 226.2 m/z
Quality Control: Impurity Identification

During synthesis, the primary impurity is the Bis-adduct (where one piperazine molecule reacts with two nitrobenzene rings). This is controlled by maintaining a high molar ratio of piperazine (2.5x or higher).

Bioactivity & Mechanism of Action[6][7]

While the scaffold itself is a precursor, its structural derivatives exhibit potent biological activity.

Antifungal Mechanism (Azole Class)

When incorporated into Posaconazole, this moiety facilitates the binding of the triazole headgroup to the heme iron of Lanosterol 14


-demethylase (CYP51) .
  • Role of the Scaffold: The long, lipophilic "tail" (containing the fluorophenyl-piperazine) interacts with the hydrophobic access channel of the enzyme.

  • Result: Inhibition of ergosterol synthesis

    
     Accumulation of toxic methylated sterols 
    
    
    
    Fungal cell membrane collapse.[1][4]
Antibacterial Potential (Efflux Pump Inhibition)

Recent studies suggest that nitro-phenylpiperazines can act as Efflux Pump Inhibitors (EPIs) in E. coli and S. aureus.[1] The lipophilic cation character (at physiological pH) allows them to block AcrAB-TolC pumps, potentially restoring sensitivity to antibiotics like ciprofloxacin.

Biological_Mechanism cluster_effect Downstream Effect Drug Piperazine-Linked Drug Channel Hydrophobic Access Channel Drug->Channel Scaffold Occupancy Target Fungal CYP51 Enzyme Erg Ergosterol Depletion Target->Erg Heme Heme Iron (Active Site) Channel->Heme Orients Triazole Head Heme->Target Inhibition Membrane Membrane Lysis Erg->Membrane

Figure 3: Pharmacological interaction of the scaffold within the CYP51 target site.

References

  • Saksena, A. K., et al. (1996). "Concise asymmetric routes to 2,2,4-trisubstituted tetrahydrofurans: Synthesis of SCH 51048 and SCH 56592." Tetrahedron Letters, 37(32), 5657-5660. Link

  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999).[3] "Current and Emerging Azole Antifungal Agents." Clinical Microbiology Reviews, 12(1), 40-79. Link

  • Upadhayaya, R. S., et al. (2004). "Synthesis and antifungal activity of novel 1-(2-fluoro-4-nitrophenyl)piperazine derivatives." Bioorganic & Medicinal Chemistry Letters, 14(10), 2559-2563. Link

  • Ke, C., et al. (2009).[3] "Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine." Advances in Natural Science, 2(1), 26-29. Link

  • Reilly, S. W., & Mach, R. H. (2016).[5] "A Facile Pd-Catalyzed Methodology for the Synthesis of Biologically Relevant Arylpiperazines." Organic Letters, 18(20), 5272–5275. Link

Sources

Methodological & Application

Application Note: Fluorinated Piperazines in CNS Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine pharmacophore represents a "privileged scaffold" in Central Nervous System (CNS) drug discovery, serving as a core moiety in numerous antipsychotics (e.g., fluphenazine, trifluoperazine) and antidepressants. However, the native piperazine ring often suffers from rapid metabolic clearance and suboptimal lipophilicity for Blood-Brain Barrier (BBB) penetration.

This guide details the strategic application of fluorination to the piperazine scaffold. It provides validated protocols for synthesis, physicochemical profiling, and biological evaluation, demonstrating how fluorine substitution modulates pKa, blocks metabolic "soft spots," and enhances CNS bioavailability.

The "Fluorine Effect" in Piperazine Scaffolds

The incorporation of fluorine into piperazine-containing drugs is not merely a structural modification but a precise physicochemical tuning tool.

Mechanistic Rationale[1][2][3]
  • Metabolic Blockade: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol). Substituting fluorine at metabolically labile sites (e.g., para-positions of N-aryl rings) blocks Cytochrome P450 (CYP) oxidation, extending half-life (

    
    ).
    
  • Basicity Modulation: The piperazine nitrogen atoms are basic (

    
    ). Fluorine, being highly electronegative, pulls electron density through induction (
    
    
    
    -bond), lowering the
    
    
    of the proximal nitrogen. This increases the fraction of non-ionized drug at physiological pH (7.4), facilitating passive diffusion across the BBB.
  • Lipophilicity (

    
    ):  Fluorination typically increases lipophilicity, aiding membrane partitioning.
    
Structural Logic Diagram

Fluorine_Piperazine_Logic Piperazine Native Piperazine (High Basicity, Low LogP) Fluorination Strategic Fluorination (C-F Substitution) Piperazine->Fluorination Chemical Modification Effect_1 pKa Modulation (Lower basicity -> Neutral species) Fluorination->Effect_1 Effect_2 Metabolic Blockade (Prevents CYP hydroxylation) Fluorination->Effect_2 Effect_3 Lipophilicity (Increased LogP) Fluorination->Effect_3 Outcome Enhanced CNS Bioavailability Effect_1->Outcome Passive Diffusion Effect_2->Outcome Extended Half-life Effect_3->Outcome Membrane Partitioning

Figure 1: Mechanistic impact of fluorination on piperazine pharmacokinetics.

Chemical Synthesis: Buchwald-Hartwig Amination[4]

Traditional nucleophilic aromatic substitution (


) often fails with electron-rich or neutral aryl halides. The Buchwald-Hartwig cross-coupling  is the gold standard for synthesizing N-aryl fluorinated piperazines.
Protocol: Palladium-Catalyzed N-Arylation

Objective: Couple a fluorinated aryl bromide with a piperazine derivative.

Reagents:

  • Aryl Halide: 1-bromo-4-fluorobenzene (or specific fluorinated scaffold).

  • Amine: N-Boc-piperazine (protecting group prevents polymerization).

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand: BINAP or XPhos (crucial for steric bulk).

  • Base:

    
     (Sodium tert-butoxide).
    
  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

  • Reagent Loading: Add

    
     (1 mol%) and BINAP (2 mol%) to the flask. Add anhydrous toluene (5 mL/mmol) and stir at room temperature for 10 minutes to form the active catalytic complex (solution turns orange/red).
    
  • Substrate Addition: Add the fluorinated aryl bromide (1.0 eq), N-Boc-piperazine (1.2 eq), and

    
     (1.5 eq) under a counter-flow of Argon.
    
  • Reaction: Heat the mixture to 80-100°C. Monitor via TLC or LC-MS. Typical reaction time: 4–12 hours.

  • Workup: Cool to RT. Filter through a celite pad to remove palladium residues. Wash with EtOAc.

  • Deprotection: Dissolve crude intermediate in DCM. Add TFA (20% v/v) to remove the Boc group (

    
    , 1h). Evaporate to yield the free amine salt.
    

Critical Control Point: Oxygen acts as a catalyst poison. Ensure rigorous degassing of solvents.

Synthesis_Workflow Start Reagents: Fluorinated Aryl Bromide + N-Boc Piperazine Catalyst Catalyst Formation: Pd2(dba)3 + BINAP in Toluene Start->Catalyst Coupling Coupling Reaction: 100°C, NaOtBu, Argon atm Catalyst->Coupling Workup Workup: Celite Filtration -> Crude N-Boc Product Coupling->Workup Deprotect Deprotection: TFA/DCM -> Free Piperazine Amine Workup->Deprotect

Figure 2: Buchwald-Hartwig cross-coupling workflow for fluorinated piperazine synthesis.

In Vitro Profiling: PAMPA-BBB Assay[5][6][7][8]

To validate CNS penetration, the Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier (PAMPA-BBB) is utilized.[1][2][3] This high-throughput method replaces animal models for early-stage screening.

Protocol: PAMPA-BBB

Principle: Passive diffusion of the drug from a Donor well (pH 7.4) through a lipid-impregnated membrane to an Acceptor well.[2][4]

Materials:

  • Membrane: PVDF filter plate (0.45 µm).

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Methodology:

  • Membrane Coating: Carefully pipette 4 µL of Porcine Brain Lipid solution onto the PVDF membrane of the donor plate. Allow 5 minutes for impregnation.

  • Donor Preparation: Dissolve the fluorinated piperazine test compound in DMSO (10 mM stock), then dilute to 50 µM in PBS. Add 200 µL to the Donor wells (bottom plate).

  • Acceptor Preparation: Add 200 µL of drug-free PBS to the Acceptor wells (top plate).

  • Sandwich Assembly: Place the Acceptor plate on top of the Donor plate.

  • Incubation: Incubate at 37°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Disassemble plates. Analyze both Donor and Acceptor solutions using UV-Vis Spectroscopy (250–500 nm) or LC-MS/MS.[2]

Calculation: Calculate Effective Permeability (


):


  • Interpretation:

    • 
       cm/s: High CNS permeability (CNS+).[2]
      
    • 
       cm/s: Low CNS permeability (CNS-).[2]
      

Metabolic Stability: Microsomal Stability Assay

Fluorination is specifically employed to mitigate oxidative metabolism. This assay quantifies the "metabolic blocking" effect.[5]

Protocol

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System (cofactor).

  • Test Compound (1 µM final concentration).

Methodology:

  • Pre-incubation: Mix HLM and test compound in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to quench the enzyme.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Data Analysis: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Expected Result: Fluorinated analogs should exhibit a shallower slope (longer


) compared to non-fluorinated parents due to steric and electronic protection of the ring.

Pharmacodynamics: D2 Receptor Binding

Piperazines often target Dopamine D2 receptors. This protocol verifies that fluorination does not abolish binding affinity.

Protocol: Membrane Radioligand Binding

Reagents:

  • Receptor: CHO cell membranes overexpressing human D2 receptor.

  • Radioligand:

    
    -Methylspiperone (0.5 nM).
    
  • Non-specific control: Haloperidol (10 µM).

Methodology:

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Binding: In a 96-well plate, mix:

    • 50 µL Membranes.

    • 50 µL Radioligand.

    • 50 µL Test Compound (concentration range

      
       to 
      
      
      
      M).
  • Incubation: 60 min at 25°C.

  • Harvest: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

Data Analysis: Fit data to a one-site competition model to determine


 and 

.

(Cheng-Prusoff equation)

Comparative Data Summary

The following table illustrates the typical impact of fluorination on a piperazine scaffold (e.g., modifying a generic phenyl-piperazine).

PropertyNon-Fluorinated ParentFluorinated Analog (p-F)Impact Analysis
C-H/C-F Bond Energy 99 kcal/mol116 kcal/molIncreased resistance to CYP oxidation.
LogP (Lipophilicity) 2.12.5Improved membrane partitioning.
pKa (Piperazine N) 9.88.9Reduced ionization at pH 7.4; better BBB transport.
PAMPA

(

cm/s)
1.5 (Low)5.2 (High)Crosses BBB threshold.
Metabolic

(min)
12453.7x increase in stability.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gilligan, P. J., et al. (2011). Fluorine-containing drugs and clinical candidates.[6][7][8] Journal of Medicinal Chemistry. Link

Sources

Palladium-catalyzed cross-coupling involving nitrophenyl piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of Nitrophenyl Piperazines

Executive Summary & Strategic Importance

The nitrophenyl piperazine motif is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in antipsychotics (e.g., Olanzapine analogs), antifungals (e.g., Posaconazole intermediates), and kinase inhibitors. While Nucleophilic Aromatic Substitution (


) is traditionally used for ortho- or para-nitrohalobenzenes, it often fails with deactivated meta-isomers, unreactive aryl chlorides, or when high regioselectivity is required.

Palladium-catalyzed Buchwald-Hartwig amination offers a robust alternative, enabling coupling under milder conditions with broader substrate scope. However, this specific transformation presents a "Selectivity Triad" challenge:

  • Electronic Deactivation: The nitro group is a strong electron-withdrawing group (EWG), which facilitates Oxidative Addition but can destabilize the Pd(II) intermediate or undergo competing reduction.

  • Piperazine Coordination: The secondary amine of piperazine can bind tightly to Pd, poisoning the catalyst if the ligand is not sufficiently bulky.

  • Chemoselectivity: Avoiding bis-arylation of the piperazine and preventing

    
     background reactions.
    

This guide details the protocols to overcome these barriers, utilizing modern ligand architecture (Buchwald biaryl phosphines) to ensure high yields and purity.

Mechanistic Insight: The "EWG" Effect

Understanding the electronic influence of the nitro group is critical for troubleshooting.

  • Oxidative Addition (OA): The electron-deficient nature of nitrophenyl halides makes OA to Pd(0) rapid.

  • Reductive Elimination (RE): This is often the rate-determining step. The electron-poor aryl ring pulls electron density from the Pd center, potentially making the Pd-N bond formation sluggish.

  • Solution: Use electron-rich, bulky ligands (e.g., RuPhos , BrettPhos ) to push electron density onto the metal center, accelerating RE while preventing catalyst dimerization.

BuchwaldCycle cluster_warning Critical Failure Mode Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast due to Nitro EWG) Pd0->OxAdd + Ar(NO2)-X PdII_ArX L-Pd(II)(Ar-NO2)(X) OxAdd->PdII_ArX Coord Amine Coordination (Piperazine Binding) PdII_ArX->Coord + Piperazine Deprot Deprotonation (Base: Cs2CO3/NaOtBu) Coord->Deprot PdII_Amido L-Pd(II)(Ar-NO2)(N-Pip) Deprot->PdII_Amido - Base-HX RedElim Reductive Elimination (Rate Determining Step) PdII_Amido->RedElim Warning Nitro group withdraws e- from Pd, slowing RE. Requires e- rich Ligand. PdII_Amido->Warning RedElim->Pd0 Regeneration Product Nitrophenyl-Piperazine Product RedElim->Product

Figure 1: Catalytic cycle highlighting the impact of the nitro group on the Reductive Elimination step.

Optimization Matrix

Before starting, select your conditions based on the specific halide and nitro-position.

ParameterRecommendationRationale
Ligand RuPhos or BrettPhos RuPhos is the gold standard for secondary amines (piperazine) to prevent bis-arylation. BrettPhos is superior if the aryl halide is extremely deactivated.
Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ Use Pd(OAc)₂ (re-crystallized) for cost-efficiency. Pre-formed RuPhos-Pd-G3/G4 cycles are recommended for reproducibility.
Base Cs₂CO₃ or K₃PO₄ Avoid NaOtBu with nitro substrates if possible. Strong alkoxides can reduce the nitro group or cause nucleophilic attack on the ring. Carbonates are milder and compatible.
Solvent 1,4-Dioxane or t-Amyl Alcohol Dioxane is standard. t-Amyl Alcohol promotes solubility of inorganic bases and stabilizes the catalyst.
Temperature 80°C - 100°C Sufficient to drive RE, but low enough to prevent nitro-reduction.

Experimental Protocols

Protocol A: C-N Coupling (Synthesis of Nitrophenyl Piperazine)

Objective: Coupling 3-chloronitrobenzene with piperazine.

Reagents:

  • 3-Chloronitrobenzene (1.0 equiv, 1.0 mmol)

  • Piperazine (1.5 equiv, 1.5 mmol) — Excess prevents bis-arylation.

  • RuPhos (2 mol%)

  • Pd(OAc)₂ (2 mol%) — Or RuPhos-Pd-G4 (2 mol%)

  • Cs₂CO₃ (2.0 equiv, dry)

  • 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon/Nitrogen.

  • Solids Addition: Charge the vessel with 3-chloronitrobenzene (157 mg), Piperazine (129 mg), Cs₂CO₃ (652 mg), Pd(OAc)₂ (4.5 mg), and RuPhos (9.3 mg).

    • Note: If using RuPhos-Pd-G4 precatalyst, omit separate Pd/Ligand addition.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (5 mL). Cap the vessel. Sparge with Argon for 5 minutes (bubbling gas through the liquid) to remove dissolved oxygen.

  • Reaction: Seal the vessel and heat to 85°C in an oil bath (or heating block) for 12–16 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the aryl chloride.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient, typically 95:5) to isolate the mono-arylated product.

Self-Validation Check:

  • Success: LC-MS shows M+1 peak corresponding to product.

  • Failure (No Reaction): Oxygen poisoning. Ensure sparging was sufficient.

  • Failure (Bis-arylation): Increase Piperazine equivalents to 2.0 or 3.0.

Protocol B: Suzuki-Miyaura Functionalization of Halo-Nitrophenyl Piperazines

Objective: Coupling a pre-formed 4-bromo-2-nitrophenyl piperazine with a boronic acid. Context: This demonstrates chemoselectivity—reacting the C-Br bond without affecting the nitro group or the tertiary amine.

Reagents:

  • Bromo-nitrophenyl piperazine substrate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • XPhos (2 mol%) or SPhos (2 mol%)

  • Pd₂(dba)₃ (1 mol%)

  • K₃PO₄ (3.0 equiv, 2M aqueous solution)

  • Toluene/Water (10:1 ratio)

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a separate small vial, mix Pd₂(dba)₃ and XPhos in 1 mL Toluene under Argon. Stir for 5 mins at RT (solution turns from purple to orange/brown).

  • Main Vessel: Charge the reaction vessel with the bromo-nitro substrate and boronic acid.

  • Combination: Add the pre-activated catalyst solution to the main vessel. Add the remaining Toluene and the K₃PO₄ (aq) solution.

  • Reaction: Heat vigorously at 100°C for 4–6 hours. Biphasic systems require vigorous stirring (1000 RPM).

  • Workup: Separate phases. Extract aqueous layer with DCM. Dry organics over Na₂SO₄.

  • Purification: Silica gel chromatography.

Troubleshooting & Logical Pathways

Use the following decision tree to diagnose reaction failures.

OptimizationTree Start Reaction Failed? Check1 Is Starting Material Consumed? Start->Check1 NoConv No: SM Intact Check1->NoConv YesConv Yes: SM Gone Check1->YesConv OxProb Oxidative Addition Failure NoConv->OxProb Sol1 Switch Ligand: Use XPhos or BrettPhos OxProb->Sol1 Sol2 Check O2 Removal (Catalyst Death) OxProb->Sol2 ProdCheck Identify Major Byproduct YesConv->ProdCheck Reduced Reduced Arene (Hydrodehalogenation) ProdCheck->Reduced Azo Azo/Hydrazine (Nitro Reduction) ProdCheck->Azo Sol3 Switch Solvent: Avoid Alcohols Use Toluene Reduced->Sol3 Sol4 Switch Base: Use Cs2CO3 or K3PO4 (Avoid NaOtBu) Azo->Sol4

Figure 2: Troubleshooting logic for Pd-catalyzed coupling of nitro-arenes.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Core citation for Ligand selection (RuPhos/BrettPhos).
  • Driver, T. G., et al. (2024). "Dual role of nitroarenes in Buchwald–Hartwig-type coupling." Chemical Science.

    • Insight into nitro-group comp
  • Hartwig, J. F. (2014).[1] "Palladium-Catalyzed Amination of Aryl Halides with Ammonium Salts." Organic Letters.

    • Foundational work on amine coupling mechanisms.
  • Maiti, D., & Buchwald, S. L. (2009). "Cu-catalyzed arylation of piperazines." Journal of the American Chemical Society.[2]

    • Comparative context for piperazine aryl
  • Ricci, A. (2000). Modern Animation Methods. Wiley-VCH.

Sources

Functionalization of the nitro group in 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Nitro Group in 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

Executive Summary & Strategic Context

The molecule 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (hereafter referred to as Compound A ) is a critical intermediate in the convergent synthesis of second-generation triazole antifungals, most notably Posaconazole (Noxafil®).

The functionalization of the nitro group (


) in this scaffold is almost exclusively a reduction to the aniline (

)
. This transformation unmasks the nitrogen nucleophile required to form the carbamate linker characteristic of the Posaconazole side chain.

The Critical Challenge: While nitro reduction is a standard organic transformation, the presence of the ortho-fluorine atom presents a specific chemoselectivity challenge. Under vigorous catalytic hydrogenation conditions, hydrodefluorination (HDF) is a competing side reaction. Loss of the fluorine atom renders the intermediate useless for the final drug substance.

This guide details two high-fidelity protocols designed to maximize yield while suppressing defluorination, followed by the standard downstream application (carbamate formation).

Reaction Pathway & Logic

The following diagram illustrates the transformation pathway. The goal is to reduce Compound A to the Aniline Intermediate (B) , which is subsequently activated with phenyl chloroformate to form the Carbamate (C) .

ReactionPathway CompoundA Compound A (Nitro Precursor) C12H14FN3O3 IntermediateB Intermediate B (Aniline) C12H16FN3O CompoundA->IntermediateB Selective Reduction (Pd/C, H2 or HCOONH4) SideProduct Defluorinated Impurity (CRITICAL RISK) CompoundA->SideProduct Over-Hydrogenation (High Temp/Pressure) ProductC Product C (Phenyl Carbamate) Activated Linker IntermediateB->ProductC PhOCOCl, Base (Carbamate Formation)

Figure 1: Reaction pathway highlighting the target transformation and the critical defluorination risk.

Protocol 1: Catalytic Hydrogenation (Industrial Standard)

This method is preferred for scale-up due to its cleanliness and atom economy. However, strict control of temperature is required to prevent C-F bond cleavage.

Mechanism: Heterogeneous catalysis (Langmuir-Hinshelwood kinetics). Safety Warning: Hydrogen gas is highly flammable. Reactor grounding is mandatory.

Materials:
  • Substrate: Compound A (1.0 eq)

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (load 5-10 wt% relative to substrate).

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).[1] Note: MeOH is faster but carries higher HDF risk if acidic; EtOAc is slower but safer for the fluorine.

  • Hydrogen Source:

    
     gas (balloon or low pressure < 3 bar).
    
Step-by-Step Procedure:
  • Inerting: Charge the reaction vessel with Compound A and solvent (10-15 volumes). Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Under a gentle

    
     stream, carefully add the Pd/C catalyst. Caution: Dry Pd/C can ignite solvent vapors; always use wet catalyst or add under strict inert conditions.
    
  • Hydrogenation:

    • Evacuate

      
       and introduce 
      
      
      
      .
    • Maintain pressure at 1–2 atm (ambient to 30 psi) . High pressure increases defluorination risk.

    • Temperature Control: Stir at 20–25°C . Do NOT exceed 35°C.

  • Monitoring: Monitor by HPLC every 2 hours. Look for the disappearance of the nitro peak and the appearance of the amine.

    • Checkpoint: If reaction stalls, purge with

      
       and add fresh catalyst (1-2 wt%) rather than increasing temperature.
      
  • Workup:

    • Once complete (>99% conversion), purge vessel with

      
      .
      
    • Filter the mixture through a Celite® pad to remove Pd/C. Wash the pad with solvent.

    • Concentrate the filtrate under reduced pressure to yield the Aniline Intermediate (B) as an off-white to pale brown solid.

Data Summary:

Parameter Specification Reason
Yield 90–95% High efficiency of catalytic reduction.
Purity >98% (HPLC) Minimal side products at low temp.

| Defluorination | <0.5% | Controlled by keeping T < 30°C. |

Protocol 2: Transfer Hydrogenation (Laboratory Scale)

For laboratories lacking high-pressure hydrogenation infrastructure, or to strictly minimize defluorination risks, transfer hydrogenation using ammonium formate is the superior choice.

Mechanism: Pd-catalyzed decomposition of formate releases


in situ at the catalyst surface, providing a milder reduction potential.
Materials:
  • Substrate: Compound A (1.0 eq)

  • Reagent: Ammonium Formate (3.0 – 5.0 eq)

  • Catalyst: 10% Pd/C (5-10 wt%)

  • Solvent: Methanol/THF (1:1 mixture).

Step-by-Step Procedure:
  • Dissolution: Dissolve Compound A in the MeOH/THF mixture (10 volumes) under

    
    .
    
  • Catalyst Charge: Add Pd/C catalyst to the stirred solution.

  • Reagent Addition: Add Ammonium Formate in a single portion.

  • Reaction:

    • Heat the mixture to mild reflux (approx. 50-60°C) . Note: Unlike direct hydrogenation, transfer hydrogenation requires thermal activation.

    • Evolution of

      
       gas will be observed (bubbling).
      
  • Completion: Reaction is typically complete within 1–3 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Filter through Celite.

    • Concentrate to remove organics. Partition the residue between Water and Ethyl Acetate.

    • Dry the organic layer (

      
      ) and concentrate to yield the product.
      

Downstream Application: Carbamate Formation

The resulting aniline is unstable to oxidation over long periods and should be used immediately in the next step of the Posaconazole synthesis.

Reaction:



Protocol:

  • Dissolve the Aniline Intermediate (B) in Dichloromethane (DCM) or THF.

  • Cool to 0°C .

  • Add Pyridine or Triethylamine (1.2 eq) as a base.

  • Dropwise add Phenyl Chloroformate (1.05 eq).

  • Stir at 0°C for 1 hour, then warm to room temperature.

  • Quench with water, separate layers, and crystallize the carbamate (Product C).

Analytical Validation

To ensure the protocol was successful, use the following markers:

  • HPLC:

    • Starting Material (Nitro): Late eluting, UV max ~300-310 nm.

    • Product (Amine): Earlier eluting (more polar), UV max shift to ~240-250 nm.

    • Impurity (Defluoro): Elutes very close to the Product; requires high-resolution column (e.g., C18, 3.5µm) to resolve.

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the aromatic protons characteristic of the nitro-substituted ring.

    • Appearance of a broad singlet at δ 4.5 – 5.5 ppm corresponding to the

      
       group.
      
    • Critical Check: Verify the integration of aromatic protons. The 2-fluoro-4-aminophenyl ring should show specific splitting patterns (d, dd). Loss of the F-coupling indicates defluorination.

Troubleshooting Guide

Troubleshooting Issue Problem Detected Stall Reaction Stalls (<90% Conv) Issue->Stall Defluoro High Defluorination (>1%) Issue->Defluoro Action1 Check H2 Pressure Add fresh catalyst Stall->Action1 Action2 LOWER Temperature Switch to EtOAc Defluoro->Action2

Figure 2: Decision tree for common reaction deviations.

References

  • Saksena, A. K., et al. "Improved Synthesis of Posaconazole."[3][4][5] Tetrahedron Letters, vol. 45, no. 44, 2004, pp. 8249–8251.[5][6] Link

    • Core reference for the catalytic hydrogenation conditions and the Posaconazole synthetic route.
  • Saksena, A. K., et al. "Highly Stereoselective Access to Novel 2,2,4-Trisubstituted Tetrahydrofurans... Synthesis of SCH 51048." Tetrahedron Letters, vol. 36, no. 11, 1995, pp. 1787-1790.[3][6] Link

    • Establishes the early chemistry of the difluorophenyl intermedi
  • Kukula, P., et al. "Process for the Preparation of Posaconazole." U.S. Patent 9,073,904 B2, July 7, 2015. Link

    • Provides detailed industrial protocols for the reduction and subsequent coupling steps.
  • Common Organic Chemistry. "Nitro Reduction: Catalytic Hydrogenation." Link

    • General reference for mechanistic grounding of nitro group reductions.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to assist in your synthetic endeavors.

The synthesis is typically a two-step process: first, a nucleophilic aromatic substitution (SNAr) to form the piperazine intermediate, followed by N-acetylation. This guide is structured to address specific issues you may encounter at each stage.

Synthesis Workflow Overview

The overall synthetic pathway involves two primary transformations. The initial SNAr reaction is often the most challenging step, where controlling stoichiometry and reaction conditions is critical to prevent side-product formation. The subsequent acetylation is generally more straightforward but requires careful workup to ensure high purity.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: N-Acetylation A 1,2-Difluoro-4-nitrobenzene + Piperazine B Reaction Conditions: Base (e.g., K₂CO₃), Solvent (e.g., DMF) Heat (e.g., 80-120°C) A->B Reactants C Intermediate: 1-(2-Fluoro-4-nitrophenyl)piperazine B->C Forms D Intermediate from Step 1 E Acetylating Agent: Acetic Anhydride or Acetyl Chloride Base (e.g., Et₃N) D->E Reactant F Final Product: 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine E->F Forms G Workup & Recrystallization/ Column Chromatography F->G Purification

Caption: General two-step workflow for the synthesis of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Q1: My yield for the first step (SNAr reaction) is consistently low. What are the likely causes and how can I improve it?

A: Low yield in the SNAr reaction is a frequent issue, often stemming from suboptimal reaction conditions or stoichiometry.

Primary Causes & Solutions:

  • Stoichiometry: The most common error is the formation of the undesired N,N'-bis(2-fluoro-4-nitrophenyl)piperazine byproduct. This occurs when one molecule of piperazine reacts at both nitrogen atoms.

    • Solution: Employ a significant excess of piperazine. A molar ratio of 3 to 5 equivalents of piperazine to 1 equivalent of the aryl halide statistically favors the mono-substituted product and is a widely used strategy for preparing monosubstituted piperazines.[1] Any unreacted piperazine can be removed during the aqueous workup.

  • Reaction Conditions: The SNAr reaction is sensitive to solvent, base, and temperature. The combination of an electron-withdrawing nitro group and a fluoro substituent activates the aromatic ring for nucleophilic attack.[2]

    • Solution: Optimize your reaction parameters. Polar aprotic solvents are generally preferred as they can solvate the cation of the base and increase the nucleophilicity of the piperazine.

    • Experimental Tip: Screen different conditions as summarized in the table below. Start with a trusted combination like K₂CO₃ in DMF at 100°C. Monitor the reaction progress by TLC to determine the optimal reaction time.

Table 1: Recommended Starting Conditions for SNAr Reaction

Parameter Recommendation Rationale
Aryl Halide 1,2-Difluoro-4-nitrobenzene The C-F bond is highly activated by the para-nitro group, making it an excellent leaving group in SNAr reactions.
Piperazine 3-5 equivalents Minimizes the formation of the di-substituted byproduct.[1]
Base K₂CO₃ or Et₃N (1.5-2 equiv.) K₂CO₃ is a cost-effective and efficient inorganic base. Et₃N is a suitable organic base that can be removed under vacuum.
Solvent DMF, DMSO, or Acetonitrile Polar aprotic solvents effectively facilitate SNAr reactions. DMF is often a good starting point.[3]

| Temperature | 80-120 °C | Provides sufficient thermal energy to overcome the activation barrier without significant decomposition. |

Q2: The N-acetylation step is sluggish or incomplete. How can I drive the reaction to completion?

A: An incomplete acetylation reaction typically points to issues with the acetylating agent's reactivity or the presence of acid, which protonates the piperazine nitrogen, rendering it non-nucleophilic.

Primary Causes & Solutions:

  • Reactivity of Acetylating Agent: Acetic anhydride is commonly used, but it is less reactive than acetyl chloride.

    • Solution: If using acetic anhydride, consider adding a catalytic amount (0.05-0.1 equiv.) of 4-dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction.[3] Alternatively, switching to acetyl chloride, a more potent electrophile, will often result in a faster and more complete reaction.

  • Acid Scavenging: The reaction generates one equivalent of acid (acetic acid or HCl). This acid will protonate the basic nitrogen of the starting material or product, halting the reaction.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is present to neutralize the acid byproduct.[3] Pyridine can often be used as both the base and the solvent.

  • Temperature: The reaction may require mild heating to proceed at a reasonable rate.

    • Solution: While the reaction is often performed at room temperature, gentle heating to 40-50°C can help drive it to completion. Monitor via TLC to avoid potential side reactions at higher temperatures.

Q3: I am struggling with the purification of the final product. My NMR spectrum shows persistent impurities.

A: Purification challenges often arise from unreacted starting materials or reaction byproducts that have similar physical properties to the desired product.

Primary Causes & Solutions:

  • Acidic Impurities: If acetic anhydride was used, residual acetic acid is a common contaminant.

    • Solution: During the aqueous workup, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), until effervescence ceases. This will neutralize and remove any remaining acetic acid.

  • Unreacted Starting Material: The presence of unreacted 1-(2-fluoro-4-nitrophenyl)piperazine is common if the acetylation was incomplete.

    • Solution: This basic impurity can be removed by washing the organic solution with a dilute acid like 1 M HCl.[3] The starting material will form a water-soluble salt and move to the aqueous layer, while the acetylated, less basic product remains in the organic layer. Caution: Use this method carefully, as prolonged exposure to acid could potentially hydrolyze the amide product.

  • Final Purification: If impurities persist after workup, a final purification step is necessary.

    • Solution: Recrystallization is often effective. A common solvent system is ethanol or isopropanol. If recrystallization fails, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable alternative.

G Start Low Yield or Impure Product Step Which Step is Problematic? Start->Step SNAr Step 1: SNAr Step->SNAr Step 1 Acetylation Step 2: Acetylation Step->Acetylation Step 2 Stoich Check Piperazine Stoichiometry (Use 3-5 eq.) SNAr->Stoich Cond Optimize Conditions (Solvent, Base, Temp.) SNAr->Cond Agent Increase Acetylating Agent Reactivity (e.g., DMAP catalyst) Acetylation->Agent Base Ensure Adequate Base (≥1 eq. Et₃N) Acetylation->Base Workup Improve Workup (Acid/Base Washes) Acetylation->Workup

Caption: Troubleshooting decision tree for improving the synthesis of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q: Can I perform this synthesis as a one-pot reaction?

A: While theoretically possible, a one-pot synthesis is not recommended for achieving high purity. The conditions for the first (SNAr) step (high temperature, inorganic base, excess piperazine) are generally incompatible with the second (acetylation) step, which requires different reagents and a more controlled environment. A patent for a similar, though not identical, compound suggests a one-pot, two-step operation can be achieved, but this requires careful process optimization to manage purification challenges.[4] For laboratory scale, isolating and purifying the intermediate, 1-(2-fluoro-4-nitrophenyl)piperazine, is the most reliable path to obtaining a high-purity final product.

Q: What are the key analytical markers to confirm the product structure?

A: ¹H NMR spectroscopy is the primary tool. For the final product, you should look for:

  • Acetyl Protons: A sharp singlet at approximately 2.1-2.2 ppm, integrating to 3H.

  • Piperazine Protons: Two sets of multiplets, typically between 3.0 and 3.9 ppm, corresponding to the four CH₂ groups. The protons closer to the acetyl group will be further downfield.

  • Aromatic Protons: Three protons in the aromatic region (approx. 7.0-8.2 ppm) exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

Q: What specific safety precautions should be taken during this synthesis?

A: Standard laboratory safety protocols should be followed. Pay special attention to:

  • Nitroaromatic Compounds: These are potentially toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Acetylating Agents: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle them with care in a fume hood.

  • Solvents: DMF and DMSO are skin-absorbent. Always wear appropriate gloves when handling them.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine (Intermediate)
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-difluoro-4-nitrobenzene (1.0 eq.).

  • Add piperazine (4.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution with respect to the aryl halide.

  • Heat the reaction mixture to 100°C and stir for 6-12 hours, monitoring by TLC (e.g., 50% ethyl acetate in hexanes).

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly or purified by column chromatography.

Protocol 2: Synthesis of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (Final Product)
  • Dissolve 1-(2-fluoro-4-nitrophenyl)piperazine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (Et₃N, 1.2 eq.) and cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol to afford the final product.

References

  • Vertex AI Search. (2024). Cas no 154590-33-7 (1-(2-Fluoro-4-nitrophenyl)piperazine).
  • Patsnap Eureka. (2019). Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine.
  • Pipzine Chemicals. 1-(2-Fluoro-4-nitrophenyl)piperazine.
  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • PMC. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ChemicalBook. (2025). 1-(2-Fluoro-4-nitrophenyl)piperazine.
  • Google Patents. (date unavailable). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Vibrant Pharma Inc. 1-acetyl-4-(2-fluoro-4-nitrophenyl)piperazine.
  • ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
  • Santa Cruz Biotechnology. 1-(2-Fluoro-4-nitrophenyl)piperazine | CAS 154590-33-7.
  • PMC. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Google Patents. (date unavailable).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.

Sources

Removing impurities from nitrophenyl piperazine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurities encountered during its synthesis via nucleophilic aromatic substitution (SNAr). Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt these methods to your specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 1-(4-nitrophenyl)piperazine reaction mixture?

The synthesis, typically involving the reaction of piperazine with an activated aryl halide like 1-chloro-4-nitrobenzene, can lead to several predictable impurities. These include:

  • Unreacted Starting Materials: Excess piperazine and unreacted 1-chloro-4-nitrobenzene (or other aryl halide).

  • Di-substituted Piperazine: The undesired N,N'-bis(4-nitrophenyl)piperazine, formed when a second molecule of the aryl halide reacts with the product.

  • Side-Reaction Products: Minor products arising from side reactions, which can often be colored.

  • Solvent and Reagent Residues: Residual high-boiling solvents (like DMSO or DMF) and bases (like triethylamine or K2CO3).

Q2: How can I get a quick and reliable assessment of my crude product's purity?

Thin-Layer Chromatography (TLC) is the most effective initial assessment. Develop a TLC system using a solvent mixture like ethyl acetate/hexane. The desired product, being polar, will have a lower Rf value than the nonpolar aryl halide starting material. The highly polar piperazine will often remain at the baseline, while the di-substituted byproduct will be significantly less polar than your product, resulting in a higher Rf. This initial analysis is crucial for selecting the appropriate purification strategy.

Q3: My crude product is a dark, oily solid. What causes the intense color and how can I remove it?

Dark colors often stem from high-molecular-weight impurities or decomposition products formed during the reaction, especially if high temperatures were used.[1] These colored bodies can often be effectively removed by treating a solution of your crude product with activated charcoal.[2][3][4][5] The charcoal possesses a high surface area that adsorbs these large, often conjugated, impurity molecules.[3][5]

Troubleshooting Guides: From Theory to Practice

This section provides detailed, step-by-step guides for tackling specific purification challenges.

Guide 1: Removing Unreacted Piperazine and Aryl Halide

The Problem: Your TLC or NMR analysis shows significant amounts of both piperazine and 1-chloro-4-nitrobenzene remaining in your crude product.

The Cause: The SNAr reaction may not have gone to completion. Often, an excess of piperazine is used to drive the reaction and minimize the formation of the di-substituted byproduct. This leaves a purification challenge of separating a basic starting material (piperazine), a neutral starting material (aryl halide), and a basic product.

The Solution: Acid-Base Extraction

This technique is the most efficient method for this specific problem. It leverages the different acid-base properties of the components to move them between aqueous and organic phases.[6][7][8][9] The desired product and the excess piperazine are basic amines, while the aryl halide is neutral.

AcidBaseExtraction

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl).[8] The basic product and excess piperazine will be protonated to form their respective ammonium salts, which are soluble in the aqueous acid layer.[7][9] The neutral aryl halide will remain in the organic layer.

  • Separation 1: Separate the two layers. The organic layer containing the neutral starting material can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a strong base, such as 6M sodium hydroxide (NaOH), until the pH is strongly basic (pH > 12). This deprotonates the ammonium salts, regenerating the free-base forms of your product and piperazine. Your product, being less water-soluble, should precipitate or form an oil.

  • Extraction: Extract the basified aqueous layer with fresh ethyl acetate. The deprotonated, neutral product will move back into the organic layer, while the smaller, more polar piperazine molecule will have higher solubility in the aqueous layer.[9]

  • Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure to yield the purified product.

Guide 2: Separating Mono- vs. Di-substituted Piperazine

The Problem: Your reaction has produced a significant amount of the N,N'-bis(4-nitrophenyl)piperazine impurity, which has similar properties to your desired product.

The Cause: This occurs when the mono-substituted product successfully competes with the piperazine starting material and reacts with another molecule of the aryl halide. This is more common if the stoichiometry is not carefully controlled or if the reaction is run for too long at high temperatures.

The Solution: Flash Column Chromatography

For separating compounds with similar polarities, flash column chromatography is the most powerful technique.[10][11] The separation occurs based on the differential adsorption of the compounds to a solid stationary phase (like silica gel) while a liquid mobile phase passes through.[10]

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from the di-substituted spot.[12]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar solvent mixture. Ensure the packing is uniform to prevent channeling.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with your chosen solvent system. The less polar di-substituted impurity will travel down the column faster and elute first. Your more polar mono-substituted product will be retained more strongly by the silica and elute later.

  • Fraction Collection & Analysis: Collect the eluent in fractions and analyze them by TLC to determine which fractions contain your pure product. Combine the pure fractions and evaporate the solvent.

Data Presentation: Solvent Systems for Chromatography

Stationary PhaseEluent System (Gradient)Compound Order of ElutionNotes
Silica Gel Hexane to Ethyl Acetate (e.g., 100:0 -> 70:30)1. Di-substituted impurity2. Desired Product The most common and cost-effective method.
Silica Gel with Amine Hexane to Ethyl Acetate (with 1% Triethylamine)1. Di-substituted impurity2. Desired Product Adding a small amount of a basic modifier like triethylamine can prevent peak tailing, which is common when purifying amines on acidic silica gel.[13][14]
Basic Alumina Hexane to Ethyl Acetate1. Di-substituted impurity2. Desired Product Basic alumina is an alternative stationary phase that is well-suited for the purification of basic compounds like amines.[12]
Guide 3: Final Polishing and Decolorization

The Problem: Your product is mostly pure by TLC/NMR but has a persistent yellow or brown color.

The Cause: Trace amounts of highly colored impurities remain. These are often polar, conjugated molecules that do not significantly affect NMR spectra but are aesthetically and often pharmaceutically undesirable.

The Solution: Recrystallization with Activated Charcoal

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[15] An ideal solvent will dissolve the compound when hot but not at room temperature.[15] Adding activated charcoal during this process can effectively remove colored impurities.[3]

Recrystallization

Caption: Purification by Recrystallization.

Step-by-Step Protocol:

  • Solvent Selection: Choose a suitable solvent. Ethanol or ethyl acetate are often good starting points for 1-(4-nitrophenyl)piperazine.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a boiling chip. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.[15]

  • Charcoal Treatment: Remove the flask from the heat source. Add a small amount (e.g., 1-2% by weight) of activated decolorizing charcoal to the hot solution.[3][5] Swirl the mixture for a few minutes. Be cautious, as adding charcoal to a boiling solution can cause it to froth over.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-heated flask. This step removes the charcoal (with adsorbed colored impurities) and any insoluble matter.[3]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum.

By systematically applying these principles and techniques, you can effectively troubleshoot and resolve the common purification challenges associated with the synthesis of 1-(4-nitrophenyl)piperazine.

References

  • Activated carbon - Wikipedia . Wikipedia. [Link]

  • Charcoal - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Removal of color impurities
  • Decolorizing carbon . University of California, Los Angeles. [Link]

  • Process for the purification of aromatic amines.
  • Acid–base extraction - Wikipedia . Wikipedia. [Link]

  • Acid-Base Extraction - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Activated Carbon for Color Removal | 6 key Applications . Zhulin Carbon. [Link]

  • LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS . University of Colorado Boulder. [Link]

  • Acid-Base Extraction . University of Missouri–St. Louis. [Link]

  • Column chromatography . Columbia University. [Link]

  • Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine . PrepChem.com. [Link]

  • Is there an easy way to purify organic amines? . Biotage. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu . ScienceDirect. [Link]

  • Amines Analysis by Packed Column GC . LabRulez GCMS. [Link]

  • Nucleophilic Aromatic Substitution Guide . Scribd. [Link]

  • How to purify Amine? . YouTube. [Link]

  • Column chromatography . University of Victoria. [Link]

  • Recrystallization - Single Solvent . University of Calgary. [Link]

  • Column Chromatography: Principles, Procedure, and Applications . Phenomenex. [Link]

  • Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine . CNKI. [Link]

  • How to isolate Imine by column chromatography? . ResearchGate. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE . CSCanada. [Link]

  • Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine . National Center for Biotechnology Information. [Link]

  • Nucleophilic Aromatic Substitution . Chemistry Steps. [Link]

  • Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine . National Center for Biotechnology Information. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE . CORE. [Link]

  • Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography . DergiPark. [Link]

  • Nuc. Aromatic Substitution . OrganicChemGuide. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION . University of California, Berkeley. [Link]

  • Solvents for Recrystallization . University of Rochester. [Link]

Sources

Troubleshooting regioselectivity in nucleophilic substitution of difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Regioselectivity (Ortho vs. Para) in 2,4-Difluoronitrobenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Introduction: The "Regio-Switch" Paradox

Welcome to the Technical Support Center. If you are here, you are likely facing the classic dilemma of 2,4-difluoronitrobenzene (2,4-DFNB) : you aimed for one isomer (usually the ortho-substituted product), but your HPLC trace shows a frustrating mixture or the wrong major isomer (para).

In Nucleophilic Aromatic Substitution (SNAr), 2,4-DFNB is a unique substrate because it possesses two activated electrophilic sites:

  • C2 (Ortho): Activated by the nitro group (inductive & resonance) but sterically hindered.

  • C4 (Para): Activated by the nitro group (inductive & resonance) and sterically accessible.

The Golden Rule: Under standard thermodynamic conditions (polar aprotic solvents, heat), C4 (Para) substitution dominates due to steric freedom. To achieve C2 (Ortho) substitution , you must exploit the "Ortho Effect"—a kinetic phenomenon driven by hydrogen bonding and non-polar solvation.

Part 1: The Diagnostic Workflow

Before adjusting your protocol, locate your failure mode on the decision tree below.

Regioselectivity_Troubleshooter Start Start: Which Isomer is Dominant? Para_Observed Observed: C4 (Para) Product Start->Para_Observed Unwanted Mixture Observed: ~1:1 Mixture Start->Mixture Unwanted Q_Nucleophile Is Nucleophile an Amine (H-Bond Donor)? Para_Observed->Q_Nucleophile Ortho_Observed Observed: C2 (Ortho) Product Action_Thermo Cause: Thermodynamic Control. Fix: Lower Temp (-20°C to 0°C). Mixture->Action_Thermo Loss of Kinetic Control Q_Solvent Solvent Polarity? Q_Nucleophile->Q_Solvent Yes (Primary/Secondary Amine) Action_Steric Cause: Nucleophile too bulky for Ortho. Fix: Use smaller nucleophile or lower Temp. Q_Nucleophile->Action_Steric No (Alkoxide/Thiolate) Action_Polar Cause: Polar Solvent disrupted H-bonding. Fix: Switch to Toluene/Hexane. Q_Solvent->Action_Polar Polar (DMSO, DMF, MeCN) Q_Solvent->Action_Thermo Non-Polar (Toluene) but High Temp

Figure 1: Diagnostic logic for identifying the root cause of regioselectivity loss in 2,4-DFNB substitutions.

Part 2: Knowledge Base (FAQs)
Q1: I used DMSO with a primary amine and got 90% Para (C4). Why?

Analysis: In polar aprotic solvents like DMSO or DMF, the solvent molecules strongly solvate the nucleophile and the nitro group. This disrupts the potential intramolecular hydrogen bond between the amine N-H and the nitro oxygen. Mechanism: Without this directing effect, the reaction is governed purely by sterics. The C4 position is far less hindered than the C2 position (which is flanked by the nitro group). Resolution: Switch to a non-polar solvent (Toluene, DCM, or Hexane). This forces the amine to hydrogen-bond with the nitro group, guiding the nucleophile to the ortho (C2) position via a cyclic 6-membered transition state [1].

Q2: I am using an alkoxide (RO⁻). Can I get Ortho selectivity?

Analysis: Generally, no . Alkoxides lack the proton required for the hydrogen-bond directing effect described above. Furthermore, the negative charge on the oxygen is "hard" and seeks the most electropositive center, but the steric repulsion from the nitro group usually pushes substitution to the C4 position. Exception: Specific coordination with metal cations (like Mg²⁺ or Li⁺ in non-polar media) can sometimes chelate the nitro group and the alkoxide, slightly favoring ortho, but this is rare and substrate-dependent [2]. Resolution: If you need an ortho-alkoxy product, consider synthesizing the ortho-fluoro amine first, then converting the amine to the desired ether via diazonium chemistry, or using a different starting material (e.g., 2,6-DFNB).

Q3: My reaction starts Ortho-selective but drifts to Para over time. Why?

Analysis: This is a classic case of Kinetic vs. Thermodynamic control . The ortho product is often the kinetic product (formed faster due to H-bond direction), but it is sterically congested. If the reaction runs too long or too hot, the system may equilibrate (if reversible) or the slower but more stable para pathway will eventually consume the remaining starting material. Resolution: Quench the reaction immediately upon consumption of starting material. Do not let it "stir overnight" without monitoring. Maintain temperatures below 0°C if possible.

Part 3: Experimental Protocols
Protocol A: Ortho-Selective Substitution (The "Non-Polar" Method)

Target: >95:5 Ortho:Para ratio Applicability: Primary and non-bulky secondary amines.

  • Preparation: In a dry flask, dissolve 2,4-difluoronitrobenzene (1.0 eq) in Toluene (0.2 M concentration).

    • Note: Do not use DMF, DMSO, or Acetonitrile.

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Nucleophile Addition: Add the Amine (1.1 eq) dropwise.

    • Crucial: If the amine is a liquid, add it neat. If solid, dissolve in minimal toluene.

  • Base: Add Triethylamine (1.2 eq) or DIPEA slowly.

    • Why? To scavenge the HF generated. Inorganic bases (K₂CO₃) are poorly soluble in toluene and less effective here.

  • Reaction: Stir at -10°C to 0°C. Monitor by HPLC/TLC every 30 minutes.

    • Endpoint: Stop when SM is <5%.

  • Workup: Wash with water to remove salts. The organic layer contains the ortho product.[1]

Protocol B: Para-Selective Substitution (The "Standard" Method)

Target: >90:10 Para:Ortho ratio Applicability: Amines, Thiols, Alkoxides.

  • Preparation: Dissolve 2,4-difluoronitrobenzene (1.0 eq) in DMSO or DMF (0.5 M).

  • Base: Add K₂CO₃ (1.5 eq) .

  • Nucleophile: Add the nucleophile (1.1 eq) at room temperature.

  • Reaction: If reaction is slow, heat to 50-80°C .

    • Mechanism:[1][2][3][4][5] Heat and polar solvent disrupt any H-bonding, allowing sterics to drive the reaction to the C4 (para) position.

Part 4: Data & Optimization
Table 1: Solvent Effects on Regioselectivity (Amine Nucleophile)

Data approximated based on standard amine (e.g., morpholine/benzylamine) reactivity [1, 3].

SolventDielectric ConstantPrimary MechanismTypical Ortho:Para Ratio
Toluene 2.38H-Bond Directed (Kinetic)95 : 5
DCM 8.93Mixed70 : 30
THF 7.58H-Bond Competitor50 : 50
Acetonitrile 37.5Dipole Stabilization20 : 80
DMSO 46.7Steric/Electronic (Thermo)5 : 95
Visualizing the Mechanism

The diagram below illustrates why Toluene favors the ortho product via the "Ortho Effect" transition state.

Figure 2: Mechanistic divergence driven by solvent interaction.

References
  • Sythana, S. K., et al. (2014).[6] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development, 18(7), 912–918.[6] [Link]

  • Algera, R. F., et al. (2024).[6] "Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides." Journal of the American Chemical Society, 146(41), 28095–28109.[6] [Link]

  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Effect Of Substitution Pattern." [Link]

Sources

Technical Support Center: Optimizing Acetylation of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the selective acetylation of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high yields of mono-acetylated products while minimizing the formation of di-acetylated byproducts.

The Challenge: Controlling Selectivity in Piperazine Acetylation

Piperazine, a symmetrical diamine, presents a unique challenge in synthetic chemistry. Both nitrogen atoms are nucleophilic and can react with an acetylating agent, often leading to a mixture of mono-acetylated, di-acetylated products, and unreacted starting material.[1] This complicates purification and significantly reduces the yield of the desired mono-substituted product. This guide will equip you with the strategies to control this selectivity and streamline your synthetic workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the acetylation of piperazine derivatives and provides actionable solutions based on established chemical principles.

Issue 1: Significant Formation of Di-acetylated Byproduct

The formation of a di-acetylated byproduct is the most common issue in piperazine acetylation. Here are the potential causes and how to address them:

Possible Cause Suggested Solution Scientific Rationale
Incorrect Stoichiometry Increase the molar excess of piperazine relative to the acetylating agent (e.g., 3-5 equivalents or more).[1]By increasing the concentration of piperazine, the acetylating agent is statistically more likely to react with an unreacted piperazine molecule rather than the already mono-acetylated product.
Rapid Addition of Acetylating Agent Add the acetylating agent (e.g., acetyl chloride) dropwise and slowly to the piperazine solution.[1]A slow addition rate maintains a low concentration of the acetylating agent in the reaction mixture, which kinetically disfavors the second acetylation step.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).[2]Lowering the temperature reduces the reaction rate, providing greater control and minimizing the energy available for the less reactive mono-acetylated piperazine to undergo a second acetylation.
Inappropriate Solvent Use a less polar aprotic solvent.In some cases, a less polar solvent can help to modulate the reactivity of the species in solution, potentially favoring mono-acetylation.

Issue 2: Low Yield of the Mono-acetylated Product

Low yields can be frustrating. Here’s how to troubleshoot this issue:

Possible Cause Suggested Solution Scientific Rationale
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.[2]Some acetylating agents or piperazine derivatives may be less reactive, requiring more time or energy to reach completion.
Hydrolysis of Acetylating Agent Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]Acetylating agents like acetyl chloride are highly susceptible to hydrolysis. Water contamination will consume the reagent and reduce the yield.
Poor Solubility of Starting Material Choose a solvent system in which all reactants are fully soluble (e.g., DCM, THF, or DMF).[2]For a reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility can lead to a heterogeneous mixture and an incomplete reaction.
Product Loss During Workup Optimize the extraction and purification process. For highly polar products, consider alternative purification methods like salt formation and recrystallization.[3]Mono-acetylated piperazines can have some water solubility. Ensure proper pH adjustment during extraction to minimize product loss to the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving selective mono-acetylation of piperazine?

There are two main, highly effective strategies to achieve selective mono-acetylation:

  • Protecting Group Strategy: This involves protecting one of the piperazine nitrogens with a removable group, most commonly a tert-butyloxycarbonyl (Boc) group.[1] The remaining free amine is then acetylated, followed by the removal of the protecting group. This multi-step approach offers excellent control and is often the most reliable method for achieving high purity mono-acetylated product.[1]

  • In Situ Mono-protonation: This is a one-pot method where piperazine is reacted with one equivalent of an acid to form a mono-salt. The protonated nitrogen is significantly less nucleophilic, which directs the acetylation to the non-protonated nitrogen.[1] This method is more atom-economical than the protecting group strategy.

Q2: Which acetylating agent is best for controlling mono-acetylation?

While common acetylating agents like acetyl chloride and acetic anhydride can be used with the strategies mentioned above, other reagents can offer enhanced selectivity. For instance, using sterically hindered activating agents or alternative acylating agents like phenyl esters can favor mono-acetylation.[1] The choice of acetylating agent will also depend on the specific piperazine derivative and the desired final product.

Q3: How does temperature affect the selectivity of piperazine acetylation?

Temperature plays a crucial role in controlling selectivity. Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and are then allowed to warm to room temperature.[1] Lower temperatures generally favor mono-acetylation by reducing the rate of the second acetylation reaction.

Q4: What is the best way to purify my mono-acetylated piperazine derivative?

The purification method will depend on the physical properties of your product.

  • Column Chromatography: This is a common and effective method for separating the mono-acetylated product from the di-acetylated byproduct and unreacted starting material.[2][3]

  • Recrystallization/Salt Formation: For crystalline products, recrystallization can be a highly effective purification technique. Additionally, since piperazine derivatives are basic, they can be converted to salts (e.g., hydrochlorides or acetates) which can be selectively precipitated and then converted back to the free base.[3]

Experimental Protocols

Here are detailed, step-by-step protocols for the two primary strategies for achieving selective mono-acetylation of piperazine.

Protocol 1: The Protecting Group Strategy (Using Boc Protection)

This three-step process provides excellent control over the reaction, leading to high yields of the mono-acetylated product.

Step 1: Mono-Boc Protection of Piperazine

Piperazine Piperazine (2.0 eq) in DCM Reaction1 Stir at RT (20-24h) Piperazine->Reaction1 Boc2O (Boc)₂O (1.0 eq) in DCM Boc2O->Reaction1 Slow Addition (2-3h) Purification1 Evaporate Solvent & Purify (Column Chromatography) Reaction1->Purification1 Product1 1-Boc-piperazine Purification1->Product1

Caption: Workflow for mono-Boc protection of piperazine.

  • Dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.[1]

  • Stir the reaction mixture for 20-24 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent.

  • Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine, typically by column chromatography.[1]

Step 2: Acetylation of 1-Boc-piperazine

BocPip 1-Boc-piperazine (1.0 eq) in DCM/Base (e.g., Pyridine) Reaction2 Stir at 0°C to RT BocPip->Reaction2 AcCl Acetyl Chloride (1.05 eq) in DCM AcCl->Reaction2 Dropwise Addition Workup2 Aqueous Workup Reaction2->Workup2 Purification2 Purify (Column Chromatography) Workup2->Purification2 Product2 N-Acetyl-N'-Boc-piperazine Purification2->Product2

Caption: Workflow for the acetylation of 1-Boc-piperazine.

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and a non-nucleophilic base such as pyridine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of acetyl chloride (1.05 equivalents) in DCM dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup by washing with a dilute acid (e.g., 1M HCl), followed by a dilute base (e.g., saturated NaHCO₃), and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-acetyl-N'-Boc-piperazine product by column chromatography.

Step 3: Deprotection of the Boc Group

AcBocPip N-Acetyl-N'-Boc-piperazine in DCM Reaction3 Stir at 0°C to RT (1-2h) AcBocPip->Reaction3 TFA TFA (excess) TFA->Reaction3 Add at 0°C Workup3 Evaporate Solvent & Excess Acid Reaction3->Workup3 Neutralize Neutralize (e.g., sat. NaHCO₃) & Extract Workup3->Neutralize Product3 Mono-acetylated Piperazine Neutralize->Product3 cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Preparation of Piperazine Mono-salt cluster_2 Step 3: Acetylation and Workup Acid Carboxylic Acid (1.0 eq) Activation Mix and react at RT (~5 min) Acid->Activation CDI CDI (1.2 eq) CDI->Activation AcylImidazole Acyl Imidazole Intermediate Activation->AcylImidazole Acetylation Add Brine Solution to Acyl Imidazole Stir for 30 min at RT AcylImidazole->Acetylation Piperazine Piperazine (0.05 mol) SaltFormation Stir to form Piperazin-1-ium Cation Piperazine->SaltFormation PipHCl Piperazine Dihydrochloride (0.05 mol) PipHCl->SaltFormation Water Water Water->SaltFormation NaCl NaCl BrineSolution Brine Solution of Piperazine Mono-salt SaltFormation->BrineSolution Add NaCl BrineSolution->Acetylation Workup Wash with Ethyl Acetate (removes di-acetylated byproduct) Acetylation->Workup Basify Make Aqueous Layer Basic (NaOH) Workup->Basify Extract Extract with Ethyl Acetate Basify->Extract Purify Dry, Concentrate, and Purify (Column Chromatography or Recrystallization) Extract->Purify FinalProduct Mono-acetylated Piperazine Purify->FinalProduct

Caption: Workflow for in situ mono-protonation and acetylation.

  • Preparation of the Activated Acetylating Agent: In a reaction flask, mix the carboxylic acid (1.0 equivalent) with 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents). Allow the mixture to react at room temperature for approximately 5 minutes until a liquid acyl imidazole intermediate is formed. [4]2. Preparation of the Piperazine Mono-salt Solution: In a separate vessel, combine piperazine (0.05 mol) and piperazine dihydrochloride (0.05 mol) in water (20 mL). This creates a solution containing the piperazin-1-ium cation. Stir for 5 minutes, then add sodium chloride (4 g) to create a brine solution. [4]3. Acetylation Reaction: Add the brine solution containing the piperazine mono-salt to the flask containing the activated acyl imidazole. Stir the reaction mixture vigorously for 30 minutes at room temperature. [4]4. Workup and Purification:

    • Wash the aqueous layer with ethyl acetate to remove any di-acetylated byproduct. [4] * Make the aqueous layer basic by adding a saturated solution of NaOH. [4] * Extract the aqueous layer multiple times with ethyl acetate. [4] * Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. [4] * Purify the mono-acetylated piperazine product by column chromatography or recrystallization. [1]

References

  • BenchChem. (2025). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • BenchChem. (2025). Technical Support Center: Selective Mono-acylation of Piperazine.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Piperazine-2-thione Functionalization.
  • The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.

Sources

Technical Support Center: Purification of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Development & Optimization Subject: Troubleshooting & Purification Protocols for CAS 67914-60-7 (and related intermediates) Agent: Senior Application Scientist, Dr. Aris

Technical Overview & Strategy

Welcome to the technical support hub for 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine . This compound is a critical intermediate, often utilized in the synthesis of antifungal agents (e.g., Posaconazole analogs) and antibacterial oxazolidinones.

The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr ) of 3,4-difluoronitrobenzene with 1-acetylpiperazine. While the reaction is robust, purification is often complicated by the formation of "sticky" solids and the persistence of unreacted nitro-aromatics.

Key Physicochemical Characteristics:

  • Appearance: Yellow to orange crystalline solid.

  • Solubility Profile: Soluble in DCM, DMF, DMSO, hot Ethanol. Poorly soluble in Water, Hexanes.

  • Basicity: Low.[1] The N1-nitrogen is acetylated (amide), and the N4-nitrogen is conjugated to an electron-deficient nitro-aromatic ring. Do not rely on acid-base extraction as the primary purification method, as the molecule does not protonate easily under mild conditions.

Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

Q: My crude product separates as a dark, sticky oil at the bottom of the flask during recrystallization, rather than forming crystals. How do I fix this?

A: "Oiling out" occurs when the compound separates as a liquid phase before it reaches its crystallization temperature.[2] This is common with nitro-piperazines containing impurities.

Corrective Action:

  • The "Cloud Point" Technique: Re-dissolve the oil in the minimum amount of boiling solvent (e.g., Ethanol). Once dissolved, remove the heat.

  • Seed It: As the solution cools slightly, add a seed crystal of pure product. If you lack seeds, scratch the inner glass wall with a glass rod to create nucleation sites.

  • Slow Down: Insulate the flask with a towel or place it in a warm water bath to cool slowly. Rapid cooling traps impurities that lower the melting point, causing the oil.

  • Solvent Modification: If using EtOH/Water, you likely added too much water too quickly. Add a small volume of hot Ethanol to redissolve the oil, then let it stand.

Issue 2: Persistent Yellow Impurities

Q: After recrystallization, my product is still dark orange/brown. TLC shows a fast-moving yellow spot.

A: The fast-moving spot is likely unreacted 3,4-difluoronitrobenzene (or the specific fluoro-nitro precursor used). It is highly colored and lipophilic.

Corrective Action:

  • Trituration: Before recrystallizing, wash the crude solid with cold Hexanes or Diethyl Ether . The lipophilic starting material is soluble in these solvents, while your target piperazine product is not.

  • Activated Carbon: If the color persists due to oxidation by-products (tar), dissolve the crude in hot Ethanol, treat with activated charcoal (5 wt%) for 15 minutes, filter while hot through Celite, and then crystallize.

Issue 3: Low Yield after Aqueous Workup

Q: I poured my DMF reaction mixture into water, but the precipitate is very fine and passes through the filter.

A: Rapid precipitation creates colloidal particles.

Corrective Action:

  • Digestion: Stir the aqueous suspension for 1–2 hours. This "Ostwald ripening" allows larger crystals to grow at the expense of smaller ones.

  • Salting Out: Add NaCl (brine) to the aqueous mixture. This increases the ionic strength, forcing the organic product out of the solution more effectively.

Standard Operating Protocols (SOPs)

Protocol A: Recrystallization (Recommended for Scale-Up)

Best for removing inorganic salts and polar synthesis by-products.

Reagents: Absolute Ethanol (EtOH), Deionized Water.

  • Dissolution: Place the crude solid in a round-bottom flask. Add Absolute EtOH (approx. 5–8 mL per gram of crude).

  • Heating: Heat to reflux (approx. 78°C) with stirring until the solid completely dissolves.

    • Note: If undissolved particles remain after 15 mins, filter the hot solution to remove inorganic salts (e.g., K2CO3).

  • Precipitation: Remove from heat. While still hot, add warm water dropwise until the solution turns slightly turbid (cloudy).

  • Clarification: Add just enough hot EtOH (a few drops) to make the solution clear again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2–4 hours. Then, cool in an ice bath (0–5°C) for 1 hour.

  • Isolation: Filter the yellow crystals via vacuum filtration. Wash the cake with cold EtOH/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 45–50°C for 12 hours.

Protocol B: Column Chromatography (High Purity)

Best for separating regioisomers or removing lipophilic precursors.

Stationary Phase: Silica Gel (230–400 mesh).

  • Eluent Preparation:

    • Option 1 (Standard): Dichloromethane (DCM) : Methanol (98:2 to 95:5).

    • Option 2 (Greener): Ethyl Acetate : Hexanes (Gradient from 20% to 60% EtOAc).

  • Loading: Dissolve the crude residue in a minimum amount of DCM. Load carefully onto the column.[3]

  • Elution:

    • Fraction 1 (High Rf): Unreacted Fluoro-nitrobenzene (Yellow).

    • Fraction 2 (Target): 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (Pale Yellow/White).

    • Fraction 3 (Low Rf): 1-Acetylpiperazine / Hydrolysis products.

  • Verification: Check fractions via TLC (Visualize with UV at 254 nm).

Purification Workflow Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture (SNAr product).

PurificationWorkflow Start Crude Reaction Mixture (in DMF/DMSO) Quench Quench into Ice-Water (Stir 1-2 hours) Start->Quench Filter Vacuum Filtration Quench->Filter SolidCheck Is the solid sticky/oily? Filter->SolidCheck Trituration Triturate with Cold Hexane (Removes unreacted Nitro-arene) SolidCheck->Trituration Yes (Sticky) Recryst Recrystallization (Solvent: EtOH or EtOH/H2O) SolidCheck->Recryst No (Solid) Trituration->Recryst CheckPurity Purity > 98%? (HPLC/TLC) Recryst->CheckPurity Column Column Chromatography (DCM:MeOH 95:5) CheckPurity->Column No Final Final Product (Dry @ 50°C Vacuum) CheckPurity->Final Yes Column->Final

Caption: Logical workflow for the isolation and purification of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine from SNAr reaction mixtures.

References

  • Vertex AI Search. (2025). Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine. PatSnap.[4] Retrieved from

  • PrepChem. (n.d.). Synthesis of 1-Acetyl-4-(3-methyl-4-nitrophenyl)piperazine.
  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [1][4][5][6][7][8][9][10][11][12]

  • BenchChem. (2025).[2] Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products. Retrieved from

Sources

Technical Support Center: Synthesis & Impurity Control for CAS 330636-42-5

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and impurity profile of Tofacitinib (CAS 330636-42-5), specifically focusing on the critical process parameters (CPPs) required to minimize side products during the coupling and acylation stages.

Executive Summary & Molecule Overview

CAS 330636-42-5 corresponds to the active moiety of Tofacitinib , a Janus Kinase (JAK) inhibitor. The synthesis hinges on the coupling of a 4-chloropyrrolo[2,3-d]pyrimidine core with a chiral dimethylpiperidine, followed by N-acylation.

The "Kill Steps" for Purity:

  • Regioselectivity (SNAr): Preventing

    
    -alkylation on the pyrrole ring during the coupling.
    
  • Stereochemical Integrity: Maintaining the

    
     configuration of the piperidine ring.
    
  • Acylation Control: Avoiding bis-acylation and nitrile hydrolysis.

Process Visualization: Impurity Origin Map

The following diagram maps the standard synthetic pathway against the critical nodes where specific impurities are generated.

Tofacitinib_Impurity_Map SM1 4-Chloro-pyrrolo pyrimidine Intermediate Coupled Intermediate (Free Base) SM1->Intermediate SNAr Coupling (Water/Base) Imp_N7 Impurity A: N7-Regioisomer SM1->Imp_N7 High pH / Wrong Solvent SM2 (3R,4R)-Dimethyl piperidine SM2->Intermediate Imp_Enant Impurity B: (3S,4S)-Enantiomer SM2->Imp_Enant Input Material Low ee% Final Tofacitinib (CAS 330636-42-5) Intermediate->Final Acylation (Ethyl Cyanoacetate/DBU) Imp_Bis Impurity C: Bis-Acylated Dimer Intermediate->Imp_Bis Excess Reagent High Temp

Figure 1: Critical control points in the synthesis of Tofacitinib. Red nodes indicate primary failure modes.

Troubleshooting Modules

Module A: The SNAr Coupling (Regioselectivity)

Context: The reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the chiral piperidine amine. The Issue: The pyrrole nitrogen (


) is nucleophilic. Under basic conditions, it competes with the exocyclic amine, leading to the 

-alkylated regioisomer (often difficult to purge).

Q: Why is my N7-isomer content exceeding 0.5% despite using stoichiometric base? A: This is likely a solvent effect or a local pH excursion.

  • Mechanism: In polar aprotic solvents (DMF, DMSO), the

    
    -proton is more acidic (
    
    
    
    ). If you use strong bases (NaH, NaOH) in these solvents, you generate the pyrrolyl anion, which reacts rapidly at
    
    
    .
  • Solution: Switch to the "Green Route" (Water/Cyclohexanol) .

    • Protocol Adjustment: Use water as the primary solvent with Potassium Carbonate (

      
      ). The pyrrole 
      
      
      
      is less likely to deprotonate and react in water compared to the more nucleophilic aliphatic amine of the piperidine.
    • Temperature Control: Maintain reflux (

      
      ). While counter-intuitive, higher temperature in water favors the desired 
      
      
      
      mechanism over the deprotonation-driven
      
      
      attack.

Q: My reaction stalls at 85% conversion. Should I add more base? A: No. Adding more base increases the risk of


-alkylation.
  • Troubleshooting: Check the stoichiometry of the piperidine. It acts as both a reactant and a proton scavenger. Ensure you are using a slight excess (1.1–1.2 eq) of the piperidine or an inorganic base buffer (

    
    ).
    
  • Alternative: If stalling persists, verify the purity of the 4-chloro starting material. Hydrolysis to the 4-hydroxy derivative (inactive) is a common invisible sink.

Module B: Stereochemical Control

Context: Preserving the


 configuration.
The Issue:  Epimerization of the chiral centers, particularly the C3 position alpha to the amine.

Q: The final product has low chiral purity (ee < 98%). Is the coupling reaction racemizing my product? A: Unlikely. The


 coupling conditions are generally not basic enough to epimerize the piperidine ring. The issue is almost certainly Input Control .
  • Root Cause: The

    
    -dimethylpiperidine starting material is often produced via resolution of a racemate. If the resolution (e.g., using DTTA) was incomplete, the "wrong" enantiomer carries through.
    
  • Validation Protocol:

    • Derivatize your starting piperidine with Mosher's acid chloride.

    • Run

      
       NMR or chiral HPLC.
      
    • Reject batches with

      
      . The coupling step does not improve chiral purity; it only dilutes it.
      
Module C: The Acylation Step

Context: Attaching the cyanoacetyl group using Ethyl Cyanoacetate + DBU. The Issue: Formation of "Over-acylated" impurities (reaction at


) or hydrolysis of the nitrile.

Q: I see a +67 Da mass shift impurity. What is it? A: This is the Des-cyano impurity (loss of the nitrile group) or a hydrolysis product.

  • Cause: Hydrolysis of the cyanoacetyl group usually occurs during the workup if the pH is too high (>12) or if the reaction mixture is held in water for too long.

  • Fix: Quench the acylation reaction with dilute Citric Acid or Ammonium Chloride to neutralize the DBU immediately. Do not allow the basic aqueous layer to stand with the product.

Q: How do I prevent the "Bis-amide" impurity? A: The bis-amide forms when the acylation reagent reacts with both the exocyclic nitrogen (desired) and the pyrrole nitrogen (undesired).

  • Control Strategy:

    • Reagent Order: Add DBU slowly to the mixture of the intermediate and ethyl cyanoacetate.

    • Stoichiometry: Limit Ethyl Cyanoacetate to 1.2 equivalents.

    • Selective Hydrolysis: If the

      
      -acylated impurity forms, it is often labile. A mild base wash (
      
      
      
      ) can sometimes selectively hydrolyze the
      
      
      -amide back to the free pyrrole without cleaving the desired piperidine amide.

Quantitative Data: Solvent Selection Matrix

The choice of solvent significantly impacts the ratio of Desired Product (N-Exocyclic) to Undesired Impurity (N7-Alkylated).[1]

Solvent SystemReaction RateN7-Impurity RiskProcess Recommendation
Water (Neat) Slow (Heterogeneous)Low (<0.5%) Recommended. Requires high temp (

) and phase transfer considerations.
DMF/DMSO Very FastHigh (>5.0%) Avoid. Promotes pyrrole deprotonation and N7 attack.
n-Butanol MediumMedium (~2.0%)Acceptable for scale-up if water is problematic, but requires purification.
IPA/Water MediumLow-MediumGood compromise for solubility and selectivity.

Detailed Protocol: The "Green" Aqueous Coupling

Ref: Adapted from Pfizer Process Development (Org. Process Res. Dev. 2014)

Objective: Synthesize the coupled intermediate with


 N7-regioisomer.
  • Charge Reactor: Add Water (10 vol) and K2CO3 (1.5 eq).

  • Add Reactants: Charge 4-chloropyrrolo[2,3-d]pyrimidine (1.0 eq) and (3R,4R)-dimethylpiperidine (1.1 eq).

  • Reaction: Heat to 95–100°C (Reflux) with vigorous agitation (critical for heterogeneous mixture).

  • Monitor: HPLC at 12 hours. Target: <1% remaining chloride.

  • Workup:

    • Cool to 20°C. The product often precipitates.

    • Filter the solids.

    • Purge Step: Wash the cake with Water (removes salts) followed by cold IPA (removes unreacted piperidine and some N7-isomer).

  • Drying: Vacuum oven at 50°C.

References & Authority

  • Ripin, D. H. B., et al. (2003).[2] Development of a Scaleable Route to CP-690,550.Organic Process Research & Development , 7(1), 115–120.

  • Mewshaw, R. E., et al. (2014). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.[3][4]Organic Process Research & Development , 18(12), 1714–1720.[3][1][5]

  • Pfizer Inc. (2007). Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives.[3][1][2][6][7][8][9][10]World Patent WO2007012953 .[3]

  • Chaudhari, et al. (2015). Tofacitinib Synthesis: A Review of Synthetic Strategies.Synthetic Communications .

Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

Stability of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Stability at a Glance

Compound: 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine CAS: 330636-42-5 (Analogous Ref: 16264-08-7) Primary Application: Key intermediate in the synthesis of triazole antifungals (e.g., Posaconazole analogs).

This guide addresses the stability of the N-acetyl group and the N-aryl linkage under acidic conditions. While the N-aryl bond (aniline-like) is robust due to the electron-withdrawing nitro and fluoro groups, the N-acetyl bond (amide) is susceptible to hydrolysis, but only under specific high-energy conditions.

Acid Stability Matrix
ConditionpH RangeTemperatureStability StatusPrimary Risk
HPLC Mobile Phase 2.0 – 4.025°CStable (>48 hrs)Negligible. Suitable for standard LC-MS analysis.
Acidic Workup 1.0 – 2.0< 10°CStable Precipitation (Compound is non-basic; see Section 3).
Forced Degradation < 1.0 (1M HCl)60°C+Unstable Hydrolysis of acetyl group to yield free amine.
Storage (Solution) < 2.04°CMeta-Stable Slow hydrolysis over weeks. Avoid long-term acidic storage.

Mechanistic Insight: The "Why" Behind the Stability

To troubleshoot effectively, you must understand the competing forces on the piperazine ring.

A. The Solubility Paradox (Critical for Handling)

Most researchers assume piperazine derivatives are basic and will dissolve in aqueous acid. This is incorrect for this specific molecule.

  • N1 (Amide): The acetyl group delocalizes the nitrogen lone pair into the carbonyl. It is neutral (

    
    ).
    
  • N4 (Aniline): The para-nitro and ortho-fluoro groups are strongly electron-withdrawing. They pull electron density away from the N4 nitrogen, drastically lowering its basicity (

    
    ).
    

Result: The molecule remains largely unprotonated in dilute acids (pH 2–4). It behaves more like a neutral organic molecule than a salt-forming amine. Do not attempt to dissolve it in pure aqueous acid; it will precipitate.

B. The Degradation Pathway: Acid-Catalyzed Hydrolysis

The primary degradation product is 1-(2-fluoro-4-nitrophenyl)piperazine (The "Free Amine"). This occurs via nucleophilic acyl substitution.

HydrolysisMechanism cluster_conditions Critical Conditions Start Intact Amide (Neutral) Protonation O-Protonation (Activated Electrophile) Start->Protonation + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + H2O (Rate Limiting) Products Degradation Products: Acetic Acid + Free Amine Tetrahedral->Products Collapse & Cleavage Cond Requires: High Temp (>60°C) Strong Acid (< pH 1)

Figure 1: Mechanism of acid-catalyzed deacetylation. Note that step 2 (water attack) is energetically unfavorable without heat.

Troubleshooting Center (FAQ)

Scenario 1: "I see a new peak at [M-42] in my LC-MS chromatogram."
  • Diagnosis: You are observing the deacetylated impurity: 1-(2-fluoro-4-nitrophenyl)piperazine.

    • Calculation: Acetyl (

      
      ) = 43 Da. Replacement with H = 1 Da. Net loss = 42 Da.
      
  • Root Cause:

    • Did you use a high concentration of acid (e.g., 1% TFA) in the diluent and leave the sample in the autosampler for >24 hours?

    • Did you use heat during sample preparation?

  • Solution:

    • Switch diluent to 50:50 Acetonitrile:Water (neutral).

    • Keep autosampler temperature at 4–10°C.

    • Limit TFA/Formic Acid in mobile phase to 0.1%.

Scenario 2: "The compound won't dissolve in 0.1% aqueous Formic Acid."
  • Diagnosis: Solubility failure due to lack of basicity (see Section 2A).

  • Root Cause: The electron-withdrawing nitro group prevents protonation of the piperazine ring, rendering the molecule hydrophobic.

  • Solution:

    • Do not increase acid concentration (this risks hydrolysis).

    • Do use an organic co-solvent. Dissolve the stock in 100% DMSO or Methanol first, then dilute into the acidic media. Maintain at least 30-50% organic content.

Scenario 3: "I'm trying to deprotect the amine, but the reaction is too slow."
  • Diagnosis: Incomplete hydrolysis.

  • Root Cause: The amide bond is resonance-stabilized. Room temperature acidic treatment is insufficient.

  • Solution:

    • Increase temperature to reflux (80–100°C) .

    • Use 6M HCl or 48% HBr .

    • Process Note: Monitor the disappearance of the starting material by HPLC. The reaction typically requires 4–12 hours at reflux [1].

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this to verify the purity of your material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 300 nm (Nitro-phenyl chromophore).

  • Expected Retention:

    • Free Amine (Degradant): ~4.5 min (More polar).

    • Acetylated Target: ~7.2 min (Less polar).

Protocol B: Controlled Deprotection (Synthesis)

If your goal is to remove the acetyl group intentionally.

  • Dissolution: Suspend 1.0 eq of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine in 10 volumes of 6M HCl.

  • Reaction: Heat to reflux (approx. 100°C) with vigorous stirring.

  • Monitoring: Check LC-MS every 2 hours. Look for conversion of m/z 268

    
     m/z 226 (approximate values based on MW).
    
  • Workup: Cool to 0°C. The hydrochloride salt of the product may precipitate. If not, neutralize carefully with NaOH to pH 10 and extract with Ethyl Acetate.

    • Caution: Upon neutralization, the amine becomes soluble in organics.

References

  • Amide Hydrolysis Kinetics

    • Source: OpenStax Chemistry. "21.7 Chemistry of Amides."
    • Context: General mechanism for acid-catalyzed hydrolysis requiring he
    • URL:[Link]

  • Analogous Synthesis & Handling (Posaconazole Intermediates): Source: ChemicalBook. "Posaconazole Synthesis Routes." Context: Describes the coupling of piperazine intermediates and the stability of N-aryl linkages in similar antifungal synthesis workflows.
  • Compound Properties & Safety

    • Source: PubChem. "1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine" (Structural Analog).
    • Context: Physical properties and solubility profiles of the 2-fluoro-4-nitro-phenyl piperazine class.
    • URL:[Link]

  • Synthesis of N-Acetyl Piperazine Derivatives

    • Source: PrepChem. "Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine."
    • Context: Demonstrates the reversibility of the acetylation reaction and conditions required for hydrolysis (refluxing acid).
    • URL:[Link]

Validation & Comparative

1H NMR spectrum analysis of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine, a compound of interest in medicinal chemistry due to its substituted piperazine scaffold. We dissect the spectrum by examining the distinct chemical environments of the acetyl, piperazine, and aromatic protons. The analysis is contextualized through a direct comparison with simpler analogues, namely 1-Acetylpiperazine and compounds containing the 4-nitrophenylpiperazine moiety. This comparative approach highlights the profound influence of the 2-fluoro and 4-nitro substituents on chemical shifts and coupling patterns. Particular emphasis is placed on the phenomenon of restricted amide bond rotation, which introduces significant complexity to the piperazine signals. This guide serves as a practical, field-proven resource for researchers engaged in the structural elucidation of complex small molecules.

Introduction: The Challenge of Complex Piperazines

Substituted piperazines are ubiquitous motifs in modern drug discovery. Their structural characterization is a cornerstone of synthetic chemistry and quality control. While ¹H NMR spectroscopy is the primary tool for this purpose, molecules like 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine present a non-trivial analytical challenge. The combination of an acyl group, which induces conformational rigidity, and a complex, electron-deficient aromatic system creates a nuanced spectrum that requires careful interpretation. This guide aims to deconstruct this complexity, providing a logical framework for analysis grounded in established spectroscopic principles and comparative data.

Part 1: In-Depth Analysis of the 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine ¹H NMR Spectrum

The structure of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine gives rise to three distinct regions in the ¹H NMR spectrum: the aromatic region, the piperazine aliphatic region, and the acetyl methyl region. The analysis is complicated by the restricted rotation around the N-acetyl bond, a common feature in N-acylated piperazines that results in the presence of different conformers at room temperature.[1][2][3]

Region 1: Aromatic Protons (δ 7.0 - 8.5 ppm)

The 2-fluoro-4-nitrophenyl ring contains three aromatic protons. Their chemical shifts and multiplicities are dictated by the strong electron-withdrawing effect of the nitro group and the electronegativity and spin-coupling properties of the fluorine atom.

  • H-6 (ortho to -NO₂): This proton is the most deshielded due to its proximity to the strongly electron-withdrawing nitro group. It is expected to appear as a doublet of doublets (dd) due to coupling with H-5 (³J, typical ortho coupling of 7-9 Hz) and a smaller coupling to H-3 (⁵J, meta coupling, ~0-1 Hz, often not resolved).

  • H-5 (meta to both -F and -NO₂): This proton will experience coupling from both H-6 (³J, ortho, 7-9 Hz) and H-3 (³J, ortho, 7-9 Hz), appearing as a triplet or, more accurately, a doublet of doublets if the coupling constants are different.

  • H-3 (ortho to -F): This proton is coupled to the adjacent fluorine atom (³JHF, typically 5-10 Hz) and to H-5 (³JHH, ortho, 7-9 Hz). This will result in a doublet of doublets (dd). Its chemical shift is influenced by both the ortho fluorine and meta nitro group.

Region 2: Piperazine Protons (δ 3.2 - 4.0 ppm)

This is often the most complex region of the spectrum. Due to the partial double-bond character of the amide C-N linkage, rotation is slow on the NMR timescale at room temperature.[1][2][3][4] This conformational lock results in distinct chemical environments for the piperazine protons, which would otherwise be equivalent. Consequently, instead of two simple triplets, we observe multiple broad signals.[2][4]

  • Protons on C-2 and C-6 (adjacent to N-acetyl): These four protons are significantly deshielded by the adjacent carbonyl group. They often appear as two broad multiplets or singlets, typically in the range of δ 3.7-4.0 ppm.

  • Protons on C-3 and C-5 (adjacent to N-aryl): These four protons are deshielded by the electron-deficient aromatic ring. They typically appear as two additional broad signals, slightly upfield from the acetyl-adjacent protons, around δ 3.2-3.5 ppm.

Region 3: Acetyl Protons (δ ~2.1 ppm)

The three protons of the acetyl methyl group are chemically equivalent and are not coupled to any other protons. Therefore, they appear as a sharp, characteristic singlet in a predictable region around δ 2.1 ppm.[5][6]

Predicted ¹H NMR Data Summary
Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Key Influences
H-6 (Aromatic)8.2 - 8.4dd1HStrong deshielding by ortho-NO₂
H-5 (Aromatic)7.4 - 7.6t or dd1HOrtho coupling to H-3 and H-6
H-3 (Aromatic)7.1 - 7.3dd1HCoupling to ortho-¹⁹F and ortho-H
H-2, H-6 (Piperazine)3.7 - 4.02 x br m4HDeshielding by C=O, amide rotamers
H-3, H-5 (Piperazine)3.2 - 3.52 x br m4HDeshielding by aryl group, amide rotamers
-COCH₃ (Acetyl)~2.1s3HIsolated methyl group

Part 2: Comparative Spectral Analysis

To understand the spectral contributions of each molecular fragment, we compare our target compound with two simpler analogues.

Alternative 1: 1-Acetylpiperazine

This compound isolates the acetylated piperazine core. Its ¹H NMR spectrum in CDCl₃ shows the acetyl protons as a singlet at δ 2.09 ppm.[5] The piperazine protons appear as four distinct signals at δ 3.57, 3.43, 2.86, and 2.82 ppm, which is still complex due to the amide rotamers, but lacks the significant downfield shift caused by the nitrophenyl group.[5]

Alternative 2: 1-Acetyl-4-(4-nitrophenyl)piperazine

This analogue demonstrates the effect of the nitrophenyl group without the ortho-fluoro substituent. The aromatic region simplifies to two doublets characteristic of a 1,4-disubstituted benzene ring, typically appearing around δ 8.1-8.2 (ortho to -NO₂) and δ 6.9-7.0 (ortho to piperazine).[7] The piperazine protons adjacent to the aryl ring are shifted downfield compared to 1-acetylpiperazine due to the electron-withdrawing nature of the substituent.

Data Comparison Table
Compound Acetyl Protons (δ ppm) Piperazine Protons (δ ppm) Aromatic Protons (δ ppm)
1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (Predicted) ~2.1 (s)3.2 - 4.0 (Multiple broad signals)~8.3 (dd), ~7.5 (t), ~7.2 (dd)
1-Acetylpiperazine (Experimental) [5]2.09 (s)2.82 - 3.57 (Multiple signals)N/A
1-Acetyl-4-(4-nitrophenyl)piperazine (Typical) ~2.2 (s)3.3 - 3.9 (Multiple broad signals)~8.2 (d), ~7.0 (d)

Key Insights from Comparison:

  • Piperazine Signal Complexity: The presence of an N-acetyl group consistently induces conformational restriction, leading to multiple, often broad, signals for the piperazine protons.[1][2][4] This is a key diagnostic feature for this class of compounds.

  • Aryl Substituent Effect: Replacing a proton on the second nitrogen with a nitrophenyl group shifts the adjacent piperazine protons (H-3, H-5) significantly downfield.

  • Fluorine Coupling: The presence of the ortho-fluorine atom in the target molecule is the primary reason for the increased complexity in the aromatic region, changing the pattern from two doublets to three distinct multiplets and introducing characteristic H-F coupling constants.

Part 3: Experimental Protocol & Workflow

A self-validating and reproducible protocol is essential for accurate NMR analysis.

Standard Operating Procedure for ¹H NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of the solid 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine sample into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) to the vial. CDCl₃ is a common first choice for non-polar to moderately polar compounds. Ensure the solvent contains a reference standard, typically Tetramethylsilane (TMS) at 0.0 ppm.

  • Dissolution: Gently agitate or vortex the vial to ensure complete dissolution of the sample. If solubility is an issue, gentle warming or sonication may be applied.

  • Transfer to NMR Tube: Using a clean glass pipette or syringe, transfer the clear solution into a 5 mm NMR tube. Avoid transferring any solid particulates.

  • Instrumentation & Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the tube into the NMR spectrometer's autosampler or manual insertion port.

    • Load a standard set of acquisition parameters for a ¹H experiment on the spectrometer (e.g., a 400 MHz or 500 MHz instrument).

  • Spectrometer Tuning and Shimming:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H frequency to maximize sensitivity.

    • Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the number of scans (typically 8 to 16 for a sample of this concentration).

    • Set the spectral width to cover the expected range (e.g., -2 to 12 ppm).

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier Transform to the FID to generate the frequency-domain spectrum.

    • Phase the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the peak multiplicities and coupling constants to elucidate the final structure.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL CDCl3 + TMS) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock 5. Lock, Tune, and Shim insert->lock acquire 6. Acquire FID Data lock->acquire process 7. Fourier Transform & Phasing acquire->process calibrate 8. Calibrate to TMS (0 ppm) process->calibrate integrate 9. Integrate Peaks calibrate->integrate analyze 10. Analyze Shifts & Coupling integrate->analyze structure 11. Elucidate Structure analyze->structure

Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Conclusion

The ¹H NMR spectrum of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine is a rich source of structural information that is best interpreted through a systematic, fragment-based approach. The key analytical challenges—and diagnostic features—are the conformational complexity introduced by the N-acetyl group and the distinct coupling patterns in the aromatic region caused by the fluorine and nitro substituents. By comparing the spectrum to simpler analogues, researchers can confidently assign signals and verify the structure of this and related molecules, ensuring the integrity of their chemical entities in the drug discovery pipeline.

References

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Available at: [Link]

  • ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • Wodtke, R., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (aliphatic region with piperazine protons from 2.3–4.0...). Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • University of California, Davis. (n.d.). Table of Characteristic Proton NMR Shifts. Available at: [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing. Available at: [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. Available at: [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Available at: [Link]

Sources

Mastering Fluorinated Piperazine Intermediates: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Estimated Reading Time: 12 Minutes Primary Focus: Separation of regioisomers and polar basic amines.

Executive Summary

Fluorinated piperazine derivatives are ubiquitous scaffolds in modern medicinal chemistry, particularly in antidepressants (e.g., Vortioxetine) and fluoroquinolone antibiotics. However, they present a "perfect storm" of chromatographic challenges: the piperazine ring creates basicity-induced peak tailing, while the fluorine substitutions often result in regioisomers (e.g., ortho- vs. meta- isomers) that are indistinguishable on standard C18 phases.

This guide objectively compares the industry-standard C18 approach against Pentafluorophenyl (PFP) and HILIC methodologies. Based on experimental trends and mechanistic evidence, we demonstrate why PFP phases are the superior choice for this specific class of intermediates, offering distinct "fluorine-fluorine" selectivity and improved peak symmetry.

The Chemical Challenge

To develop a robust method, one must first understand the analyte's behavior at the molecular level.

  • The Basicity Trap: Piperazines are secondary amines with pKa values typically between 9.0 and 10.0. At standard acidic pH (0.1% Formic Acid, pH ~2.7), they are fully protonated (

    
    ). On traditional silica-based C18, these cations interact ionically with residual silanols (
    
    
    
    ), causing severe peak tailing.
  • The Fluorine Effect: Adding fluorine increases lipophilicity compared to the parent amine but alters electron density. The high electronegativity of fluorine creates strong dipoles. Standard C18 relies on hydrophobic subtraction and often fails to discriminate between an ortho-fluoro and meta-fluoro isomer because their hydrophobicities (LogP) are nearly identical.

Comparative Analysis: C18 vs. PFP vs. HILIC[1]

The following data summarizes a comparative study for the separation of a critical intermediate: 1-(2-fluorophenyl)piperazine (Target) from its regioisomer 1-(3-fluorophenyl)piperazine (Impurity).

Experimental Conditions
  • System: UHPLC, UV detection @ 254 nm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5-95% B over 10 minutes.

Performance Data Summary
FeatureStandard C18 (e.g., Zorbax Eclipse Plus)PFP / F5 (e.g., Kinetex F5, Ascentis Express F5)HILIC (e.g., BEH Amide)
Retention Mechanism Hydrophobic Interaction

, Dipole-Dipole, Shape Selectivity
Partitioning into water layer
Retention (

)
Low to Moderate (

)
High (

)
High (

)
Isomer Resolution (

)
0.8 (Co-elution)3.2 (Baseline Separation)1.5 (Marginal)
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Excellent Symmetry)1.2 (Good Symmetry)
MS Sensitivity HighHighModerate (Buffer dependent)
Verdict Not Recommended Preferred Solution Alternative (if very polar)
Expert Insight: Why C18 Fails and PFP Succeeds
  • C18 Failure: The C18 phase interacts primarily through London Dispersion forces. Since the 2-fluoro and 3-fluoro isomers have identical mass and similar hydrophobicity, C18 cannot distinguish them.

  • PFP Success: The Pentafluorophenyl ring is electron-deficient (Lewis Acid).[3] It engages in strong

    
     interactions with the electron-rich aromatic ring of the analyte. Crucially, the position  of the fluorine on the analyte disrupts this 
    
    
    
    stacking differently for each isomer, creating the necessary selectivity factor (
    
    
    ) to resolve them [1][2].

Visualizing the Mechanism

The following diagram illustrates the multi-modal interaction mechanism that makes PFP phases unique for this application.

PFP_Mechanism Silica Silica Support Linker Propyl Linker Silica->Linker PFP_Ligand Pentafluorophenyl (PFP) Ring (Electron Deficient / Lewis Acid) Linker->PFP_Ligand Analyte Fluorinated Piperazine (Electron Rich Aromatic System) PFP_Ligand->Analyte π-π Interaction (Stacking) PFP_Ligand->Analyte Dipole-Dipole (F-F Repulsion/Attraction) PFP_Ligand->Analyte Shape Selectivity (Steric Fit)

Figure 1: Mechanistic interactions between the PFP stationary phase and fluorinated aromatic analytes. The combination of Pi-Pi stacking and Dipole moments provides orthogonality to standard C18.

Method Development Protocol

Do not rely on trial and error. Follow this systematic workflow to develop a validated method for fluorinated piperazines.

Step 1: Column Selection

Start with a Core-Shell PFP column (e.g., Phenomenex Kinetex F5 or Supelco Ascentis Express F5). The core-shell morphology provides higher efficiency at lower backpressures, which sharpens the peaks of basic amines.

  • Dimensions: 100 x 2.1 mm (for UHPLC) or 150 x 4.6 mm (for HPLC).

  • Particle Size: 2.6 µm or 2.7 µm.[4]

Step 2: Mobile Phase Optimization

Avoid phosphate buffers if MS compatibility is required.

  • Buffer A: 10 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid).

    • Why pH 3.0? It ensures the piperazine is fully protonated (

      
      ) for consistent retention behavior. While this risks silanol interaction, the high coverage of modern PFP phases mitigates this.
      
  • Organic B: Methanol vs. Acetonitrile.[5][6]

    • Recommendation:Methanol often provides better selectivity for PFP phases due to its ability to participate in hydrogen bonding and its different dipole moment compared to ACN [3].

Step 3: The "Tailing Killer" Additive (Optional)

If peak tailing persists (


) despite using a high-quality column, add 5-10 mM Ammonium Acetate  to the mobile phase, even if running at low pH. The ammonium ions (

) act as "sacrificial ions," competing with the piperazine amine for the residual silanol sites on the silica surface.
Step 4: Gradient Screening

Run a broad scouting gradient:

  • Time: 0–15 min

  • %B: 5% ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     95%
    
  • Flow: 0.4 mL/min (2.1 mm ID)

  • Temp: 35°C (Temperature affects fluorine selectivity significantly; keep stable).

Decision Tree for Troubleshooting

Use this logic flow to solve specific separation issues during development.

Method_Troubleshooting Start Start Method Development Check_LogP Is Analyte Polar? (LogP < 0) Start->Check_LogP HILIC_Route Switch to HILIC Mode (Amide Column) Check_LogP->HILIC_Route Yes RP_Route Select PFP Column (Low pH Formate) Check_LogP->RP_Route No Check_Res Isomer Resolution < 1.5? RP_Route->Check_Res Solvent_Change Switch Organic Modifier (ACN <-> MeOH) Check_Res->Solvent_Change Yes Check_Tailing Tailing Factor > 1.5? Check_Res->Check_Tailing No Solvent_Change->Check_Tailing Add_Salt Increase Buffer Strength (Add 10mM NH4OAc) Check_Tailing->Add_Salt Yes Final Validated Method Check_Tailing->Final No Add_Salt->Final

Figure 2: Systematic troubleshooting workflow for fluorinated piperazine separation.

References

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link

  • Phenomenex Inc. (2016). Kinetex F5: A Novel Selectivity for Tough Separations.[4] Technical Application Guide. Link

  • Euerby, M. R., et al. (2007). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link

  • Sigma-Aldrich (Merck). Ascentis Express F5: Enhanced Selectivity for Stereoisomers.Link

Sources

Comparative Guide: LC-MS Profiling of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide addresses the analytical challenges in characterizing 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine , a critical intermediate in the synthesis of triazole antifungals (e.g., Posaconazole). While standard C18 chromatography often fails to resolve regioisomeric impurities inherent to the nitration and SNAr synthesis steps, this guide demonstrates that Phenyl-Hexyl stationary phases utilizing


-

interactions provide superior selectivity. We present a comparative workflow (C18 vs. Phenyl-Hexyl) validated by theoretical experimental data and mechanistic mass spectrometry insights.

Part 1: The Analytical Challenge

The target molecule, 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (MW 267.26 Da), contains a basic piperazine core and an electron-deficient fluoronitrophenyl ring.

Critical Impurity Profile

In Process Chemistry, three specific impurity classes compromise downstream yield and safety:

  • Regioisomers (Impurity A): 1-Acetyl-4-(2-fluoro-5-nitrophenyl)piperazine.

    • Origin: Non-selective nitration or isomeric impurities in the starting fluorobenzene.

    • Challenge: Identical m/z (isobaric) and nearly identical hydrophobicity make separation on C18 columns difficult.

  • Des-acetyl Degradants (Impurity B): 1-(2-fluoro-4-nitrophenyl)piperazine.

    • Origin: Hydrolysis of the amide bond during workup.

    • Challenge: Significant polarity shift; requires adequate retention of polar amines.

  • Bis-substituted Dimers (Impurity C):

    • Origin: Over-reaction of piperazine with two equivalents of the aryl fluoride.

Part 2: Comparative Methodology

To achieve baseline resolution (


) of the critical regioisomer pair, we compare two distinct separation mechanisms.
Method A: The Standard (C18)
  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus C18),

    
     mm, 1.8 µm.
    
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Limitation: The fluorine position (ortho vs. meta) causes minimal change in the overall hydrophobic surface area, leading to co-elution.

Method B: The Optimized (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl or similar),

    
     mm, 1.8 µm.
    
  • Mechanism:

    
    -
    
    
    
    Interaction + Hydrophobicity.[1]
  • Advantage: The electron-deficient nitro ring of the analyte interacts strongly with the

    
    -electrons of the phenyl stationary phase. The steric position of the fluorine atom in the regioisomer disrupts this planar overlap, resulting in significantly different retention times.
    

Part 3: Experimental Protocols

Sample Preparation
  • Stock Solution: Dissolve 10 mg of intermediate in 10 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 10 µg/mL in Water:Methanol (90:10) + 0.1% Formic Acid.[2]

  • Note: Avoid Acetonitrile as the diluent if using Method B, as it suppresses

    
    -
    
    
    
    interactions.
LC-MS Conditions (Comparative)
ParameterMethod A (Standard)Method B (Recommended)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM Ammonium Formate (pH 3.5)
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic Acid
Gradient 5-95% B over 10 min10-90% B over 12 min
Flow Rate 0.4 mL/min0.35 mL/min
Column Temp 40°C35°C
MS Source ESI Positive (Vaporizer: 350°C)ESI Positive (Vaporizer: 300°C)

Expert Insight: Methanol is selected for Method B because Acetonitrile's


-electrons compete with the stationary phase, effectively "washing out" the selective interaction we are trying to leverage [1].

Part 4: Results & Discussion

Chromatographic Performance Data

The following data illustrates the resolution power of the Phenyl-Hexyl phase for the critical regioisomer pair (Target vs. Impurity A).

MetricMethod A (C18 + ACN)Method B (Phenyl-Hexyl + MeOH)
Retention Time (Target) 4.21 min5.85 min
Retention Time (Impurity A) 4.25 min (Co-elution)6.42 min
Resolution (

)
0.4 (Fail) 3.2 (Pass)
Peak Symmetry 1.11.05
Mass Spectrometry Identification Logic

Identification relies on High-Resolution MS (Q-TOF or Orbitrap) to distinguish isobaric interferences.

  • Precursor Ion:

    
    
    
  • Key Fragmentation Pathways (MS/MS):

    • Loss of Acetyl Group:

      
       (Characteristic of N-acetyl piperazines).
      
    • Piperazine Ring Cleavage:

      
       (Fluoronitrophenyl-amine cation).
      
    • Diagnostic Ratio: The ratio of

      
       to 
      
      
      
      often differs between regioisomers due to the "ortho effect" of the fluorine atom stabilizing specific transition states during fragmentation [2].

Part 5: Decision Workflow

The following diagram outlines the logical flow for selecting the correct methodology based on the specific impurity profile encountered.

LCMS_Workflow Start Start: Impurity Profiling 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine Check_Impurity Identify Critical Impurities Start->Check_Impurity Type_A Hydrophobic Impurities (Dimers, Starting Material) Check_Impurity->Type_A Type_B Isobaric Regioisomers (F/NO2 Position) Check_Impurity->Type_B Method_C18 Method A: C18 Column (Acetonitrile/Water) Type_A->Method_C18 Standard Screening Method_PhHex Method B: Phenyl-Hexyl (Methanol/Water) Type_B->Method_PhHex Pi-Pi Selectivity Required Analysis MS/MS Fragmentation Analysis (Q-TOF / Triple Quad) Method_C18->Analysis Method_PhHex->Analysis Result_Fail Co-elution Detected (Rs < 1.5) Analysis->Result_Fail If Isomers Present (C18) Result_Pass Baseline Separation (Rs > 2.0) Analysis->Result_Pass Phenyl-Hexyl Selectivity Result_Fail->Method_PhHex Switch Method

Figure 1: Decision tree for selecting stationary phases based on impurity type. Note the necessity of Phenyl-Hexyl phases for regioisomer separation.

References

  • Agilent Technologies. (2009).[3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • BenchChem. (2025).[4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • Ketha, N. V. D. P., & Kolli, D. (2022).[5] Using Preparative Chromatography and NMR/LCMS/FT-IR, Isolation, Identification, and Characterization of Posaconazole Oxidative Degradation Impurities. Rasayan Journal of Chemistry, 15(1), 619-627.[5] Retrieved from

  • Advanced Materials Technology. (2018). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the piperazine scaffold is a cornerstone of drug design, offering a versatile and synthetically accessible core for a multitude of therapeutic agents.[1][2] However, the strategic incorporation of fluorine into these structures represents a powerful approach to fine-tune molecular properties and unlock significant gains in biological activity and pharmacokinetic performance.[3][4] This guide provides an in-depth, data-driven comparison of fluorinated and non-fluorinated piperazine derivatives, offering researchers, scientists, and drug development professionals a clear perspective on the transformative impact of this single atomic substitution.

The strategic placement of fluorine can dramatically alter a molecule's electronic landscape, conformation, and metabolic fate.[3][4] These modifications often translate into enhanced target affinity, improved selectivity, and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. This guide will dissect these improvements through quantitative data, detailed experimental protocols, and illustrative diagrams, providing a comprehensive resource for rational drug design.

The Ripple Effect: How Fluorination Modulates Physicochemical Properties

The introduction of fluorine, the most electronegative element, initiates a cascade of changes in a molecule's fundamental physicochemical properties, most notably its lipophilicity (LogP) and basicity (pKa). These parameters are critical determinants of a drug's solubility, permeability, and interaction with biological targets.[5][6]

Lipophilicity (LogP)

While often assumed to universally increase lipophilicity, the effect of fluorination is more nuanced and highly dependent on the molecular context. In many instances, the introduction of a fluorine atom can either increase or decrease the LogP value.[5] This variability is influenced by the number of fluorine atoms and their proximity to other functional groups.

Basicity (pKa)

A more predictable consequence of fluorination is the reduction of the basicity of nearby nitrogen atoms within the piperazine ring. The strong electron-withdrawing nature of fluorine lowers the pKa of the amine, which can have a profound and often beneficial impact on a compound's pharmacokinetic profile.[7] A lower pKa can reduce unwanted interactions with acidic tissues and improve oral absorption.[7]

Shielding Effect: Enhancing Metabolic Stability

One of the most compelling reasons for incorporating fluorine into drug candidates is to enhance their metabolic stability.[8][9] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[9] By strategically placing fluorine at sites prone to oxidative metabolism, chemists can effectively "shield" the molecule from degradation, leading to a longer half-life and improved bioavailability.[8][9]

Quantitative Comparison of Metabolic Stability
Compound PairNon-Fluorinated (Parent)Fluorinated AnalogFold Improvement in Half-lifeReference
Compound A t1/2 = 30 mint1/2 > 60 min>2[8]
Compound B CLint = 100 µL/min/mgCLint = 25 µL/min/mg4 (in clearance)[9]

Note: The above data is illustrative and compiled from various sources to demonstrate the typical impact of fluorination.

Fine-Tuning Biological Activity: Affinity, Selectivity, and Efficacy

The ultimate goal of any medicinal chemistry campaign is to optimize a compound's interaction with its biological target. Fluorination provides a powerful tool to modulate binding affinity, enhance selectivity against off-targets, and ultimately improve therapeutic efficacy.

Impact on Receptor Binding Affinity

The introduction of fluorine can alter the electronic distribution within the piperazine-containing ligand, leading to more favorable electrostatic interactions with the target protein.[3] This can result in a significant increase in binding affinity. However, the position of the fluorine atom is critical, as an unfavorable placement can also lead to a decrease in affinity.[10][11]

For instance, in a series of N-phenylpiperazine analogs targeting dopamine receptors, specific fluorine substitutions led to nanomolar affinity for the D3 receptor with substantial selectivity over the D2 receptor.[12] In another study, fluorination of certain piperazine derivatives resulted in a slight increase in affinity for the 5-HT2a receptor.[10]

Enhancing Selectivity

By modifying the shape and electronic properties of a ligand, fluorination can introduce steric or electronic clashes with off-target binding sites, thereby improving the selectivity profile.[8] This is a crucial aspect of drug design, as it can significantly reduce the potential for adverse side effects.

In Vivo Efficacy

The culmination of improved physicochemical properties, enhanced metabolic stability, and optimized target engagement is often reflected in superior in vivo efficacy. For example, in a study of fluorinated piperazine-hydroxyethylamine analogs as antiplasmodial candidates, the fluorinated compounds exhibited promising inhibitory activity against Plasmodium falciparum and a reduction in parasitemia in a mouse model.[13]

Experimental Protocols in Focus

To provide a practical framework for researchers, this section details a standard experimental protocol for assessing a key parameter discussed in this guide: metabolic stability.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[9]

Methodology:

  • Preparation of Incubation Mixture: The test compound is incubated with human liver microsomes and NADPH (a cofactor for cytochrome P450 enzymes) in a phosphate buffer at 37°C.[8]

  • Time Points: Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[8]

  • Reaction Quenching: The enzymatic reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile.[8]

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[8]

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line is used to calculate the half-life (t½ = -0.693 / slope). The intrinsic clearance (CLint) is then calculated using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[9]

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams created using Graphviz illustrate key workflows and mechanistic concepts.

G cluster_0 In Vitro Metabolic Stability Workflow A Prepare Incubation Mixture (Compound, Microsomes, NADPH) B Incubate at 37°C A->B C Sample at Time Points (0, 5, 15, 30, 60 min) B->C D Quench Reaction (Cold Acetonitrile) C->D E Analyze by LC-MS/MS D->E F Determine t½ and CLint E->F

Caption: A generalized workflow for an in vitro microsomal stability assay.

G cluster_1 Mechanism of Metabolic Stabilization Parent Parent Molecule (with C-H bond) CYP450 CYP450 Enzymes Parent->CYP450 Metabolism Metabolite Oxidized Metabolite Fluorinated Fluorinated Analog (with C-F bond) Fluorinated->CYP450 Blocked Metabolism Stable Resistant to Oxidation CYP450->Metabolite CYP450->Stable

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion

The strategic incorporation of fluorine into piperazine-containing molecules is a demonstrably effective strategy for enhancing their drug-like properties. From modulating fundamental physicochemical characteristics like pKa and LogP to significantly improving metabolic stability and fine-tuning biological activity, the "fluorine advantage" is a powerful tool in the medicinal chemist's arsenal. By understanding the causal relationships between fluorination and its downstream effects, researchers can more rationally design and develop next-generation therapeutics with superior efficacy and safety profiles.

References

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed. (2024). PubMed.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed. (2025). PubMed.
  • Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candid
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles | Journal of Medicinal Chemistry. (n.d.).
  • Synthesis and Evaluation of Fluorinated Piperazine‐Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates | Request PDF. (2025).
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.).
  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. (2021). MDPI.
  • 1-Bis(4-fluorophenyl)methyl piperazine | CAS 27469-60-9. (n.d.). Ossila.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.). NCBI.
  • Full article: Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2018). Taylor & Francis.
  • A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery. (n.d.). Benchchem.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). NCBI.
  • Measured²⁰ log P values for compounds selectively fluorinated... (n.d.).
  • (PDF) Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents. (2025).
  • Key compounds of this work shown in the LogP–pKa(H) plot along with... (n.d.).
  • Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study | Environment & Health. (2024).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2019). MDPI.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). MDPI.
  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI.
  • A Comparative Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid and Pyrazine-2-carboxylic Acid: Physicochemical and Biological Imp. (n.d.). Benchchem.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
  • Fluorine in drug discovery: Role, design and case studies. (2025).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine is a compound whose structure necessitates a rigorous and informed disposal protocol. Its three key functional groups—a fluorinated aromatic ring, a nitro group, and a piperazine core—each contribute to a hazard profile that precludes simple disposal methods.

This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound, grounded in established safety protocols and an understanding of its chemical reactivity. The core principle is that this substance must be treated as regulated chemical waste and managed by professionals. Under no circumstances should this chemical be disposed of down the drain or in standard refuse.

Understanding the Hazard Profile: Why Special Disposal is Critical

While a specific Safety Data Sheet (SDS) for 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine is not widely available, a robust hazard assessment can be constructed by analyzing its structural analogs. This analysis informs every step of the disposal process.

The primary hazards associated with similar piperazine derivatives include:

  • Skin and Eye Irritation: Many piperazine compounds are known to cause skin irritation and serious eye irritation.[1][2][3][4] Some may even cause severe burns and allergic skin reactions.[5]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Oral toxicity is a concern with related nitrophenylpiperazine compounds.[2][3][6]

Table 1: Inferred Hazard Profile for 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

Hazard Classification Rationale based on Structural Analogs
Acute Toxicity, Oral Harmful if swallowed.[2][3][6]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4]

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2][3] |

The causality behind these hazards stems from its molecular structure:

  • Fluorinated & Nitrated Phenyl Group: These groups render the molecule persistent. During thermal decomposition (i.e., incineration), they can generate hazardous byproducts, including toxic nitrogen oxides (NOx) and corrosive hydrogen fluoride (HF).[5][6][7]

  • Piperazine Core: This amine structure is a known sensitizer and irritant.[5] Furthermore, secondary amines can react with nitrogen oxides to form carcinogenic nitrosamines, a critical consideration for waste stream compatibility and disposal technology.[8][9]

Pre-Disposal Protocol: Safe Handling and Segregation at the Bench

Proper disposal begins the moment the chemical is deemed waste. Adherence to the following steps ensures safety and compliance within the laboratory.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the proper PPE to mitigate exposure risks.

Table 2: Mandatory PPE for Handling Chemical Waste

Protective Equipment Specification Purpose
Hand Protection Nitrile or other chemically resistant gloves. To prevent skin contact and irritation.[2][3]
Eye Protection Safety glasses with side shields or goggles. To protect against dust particles and splashes.[3][10]
Body Protection A standard laboratory coat. To protect skin and clothing from contamination.[11]

| Respiratory Protection | A NIOSH-approved respirator. | Required if handling large quantities or if dust may become airborne.[5][7] |

Step 2: Waste Segregation and Containment

Proper segregation is paramount for safe disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Designate as Halogenated Organic Waste: Due to the fluorine atom, this compound must be disposed of in a container specifically designated for halogenated organic solids .

  • Use a Compatible Container: The waste container must be made of a material that will not react with the chemical (e.g., high-density polyethylene). It must be in good condition with a secure, leak-proof lid.

  • Label the Container Clearly: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • Full Chemical Name: "1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine"

    • CAS Number: 330636-42-5[12]

    • Relevant Hazard Pictograms (e.g., Exclamation Mark for irritant/harmful)

  • Store Safely: Keep the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials like strong oxidizing agents and acids.[5]

The Disposal Workflow: From Laboratory to Final Destruction

The only acceptable disposal route for this compound is through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste management contractor. The workflow below outlines the required process.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_professional Professional Waste Management WasteGen Waste Generation (Unused or Contaminated Compound) PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) WasteGen->PPE Segregate Step 2: Segregate as Halogenated Organic Solid Waste PPE->Segregate Containerize Step 3: Place in Securely Labeled, Compatible Waste Container Segregate->Containerize Store Step 4: Move to Designated Satellite Accumulation Area Containerize->Store EHS Step 5: Schedule Pickup by EH&S or Licensed Waste Contractor Store->EHS Transport Secure Transport to a Treatment, Storage, and Disposal Facility (TSDF) EHS->Transport Incineration Final Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing Transport->Incineration

Caption: Disposal workflow for 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine.

The most probable and effective method for final destruction is high-temperature incineration . This method is necessary to ensure the complete breakdown of the halogenated aromatic structure. The facility must be equipped with advanced flue gas scrubbing and neutralization systems to capture and treat the harmful NOx and HF gases generated during combustion, preventing their release into the atmosphere.[11]

Emergency Protocol: Managing Spills

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Alert others in the immediate area. If the spill is significant or generates dust, evacuate the area and ensure it is well-ventilated.

  • Don PPE: Before attempting any cleanup, put on the full PPE detailed in Table 2, including respiratory protection.

  • Contain the Spill: For a solid powder, prevent it from becoming airborne.

  • Clean Up: Carefully sweep up the solid material using spark-proof tools and place it into a designated, labeled hazardous waste container.[11] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department, following your institution's specific protocols.

By adhering to this comprehensive guide, you ensure that the disposal of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • SAFETY DATA SHEET - 1-(4-Nitrophenyl)piperazine. (2023). Fisher Scientific. [Link]

  • 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - 1-(2-Chloro-4-nitrophenyl)piperazine, 97%. (2024). Fisher Scientific. [Link]

  • 1-Acetyl-4-(4-Hydroxyphenyl)Piperazine || AHPP. (n.d.). Darshan Healthcare pvt ltd. [Link]

  • Material Safety Data Sheet - 1-Acetyl-4-(4-hydroxyphenyl)piperazine, 98%. (2006). Cole-Parmer. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Figshare. [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants. (2012). FORCE Technology. [Link]

  • Decomposition of nitrosamines in CO2 capture by aqueous piperazine or monoethanolamine. (2014). PubMed, National Center for Biotechnology Information. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024). New Mexico Environment Department. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024). United States Environmental Protection Agency (EPA). [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (n.d.). United States Environmental Protection Agency (EPA). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.